molecular formula C8H4BrNO2 B586055 4-Bromo-2-cyanobenzoic acid CAS No. 1223434-16-9

4-Bromo-2-cyanobenzoic acid

Cat. No.: B586055
CAS No.: 1223434-16-9
M. Wt: 226.029
InChI Key: NZMVUDLKRUPTEC-UHFFFAOYSA-N
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Description

4-Bromo-2-cyanobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H4BrNO2 and its molecular weight is 226.029. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-cyanobenzoic acid
Source PubChem
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InChI

InChI=1S/C8H4BrNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMVUDLKRUPTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310473
Record name 4-Bromo-2-cyanobenzoic acid
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Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223434-16-9
Record name 4-Bromo-2-cyanobenzoic acid
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Record name 4-Bromo-2-cyanobenzoic acid
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Record name 4-Bromo-2-cyanobenzoic acid
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Foundational & Exploratory

Technical Guide: Physical Properties of 4-Bromo-2-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Data

4-Bromo-2-cyanobenzoic acid is a substituted aromatic compound containing a carboxylic acid, a nitrile group, and a bromine atom. These functional groups dictate its chemical reactivity and physical properties, making it a valuable intermediate in medicinal chemistry and materials science.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄BrNO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 226.03 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 1223434-16-9--INVALID-LINK--, --INVALID-LINK--
Melting Point Data not available in search results.-
Boiling Point Data not available in search results.-
Solubility Data not available in search results.-
pKa Data not available in search results.-

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the provided search results. However, standardized methods for substituted benzoic acids can be applied.

Generalized Protocol for pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Objective: To determine the pKa of this compound in an aqueous or mixed-solvent system.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Co-solvent (e.g., acetonitrile or ethanol), if required

  • pH meter with a calibrated glass electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a specific percentage of a co-solvent/water mixture.

  • Titration Setup: Place the solution in a beaker with a stir bar and begin gentle stirring. Immerse the calibrated pH electrode in the solution.

  • Titration: Add the standardized NaOH solution in small, precise increments from the buret.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, a Gran plot or non-linear regression analysis can be used.

Plausible Synthetic Pathway

While a specific synthesis route for this compound was not found, a plausible pathway can be inferred from the synthesis of structurally similar compounds, such as 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. A potential synthetic workflow starting from 2-Amino-4-bromobenzoic acid is illustrated below. This process involves a Sandmeyer reaction to introduce the cyano group.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction A 2-Amino-4-bromobenzoic acid B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C This compound B->C CuCN, KCN

Figure 1. Plausible synthesis of this compound.

4-Bromo-2-cyanobenzoic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Bromo-2-cyanobenzoic Acid

This guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. It covers the chemical structure, IUPAC name, key physicochemical properties, a plausible experimental protocol for its synthesis, and its relevance in chemical synthesis.

Chemical Structure and Nomenclature

IUPAC Name: this compound

The structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1, a cyano group at position 2, and a bromine atom at position 4.

Chemical Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 1223434-16-9[1][2][3]
Molecular Formula C8H4BrNO2[1][4]
Molecular Weight 226.03 g/mol [1][2]
MDL Number MFCD18390738[1]
SMILES O=C(O)C1=CC=C(Br)C=C1C#N[1]
InChI InChI=1S/C8H4BrNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12)[4]
XLogP3 (Predicted) 2.8[1][4]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Heavy Atom Count 12[1]
Complexity 233[1]

Experimental Protocols: Synthesis

A plausible synthetic route for this compound can be adapted from methodologies reported for structurally similar compounds, such as the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester[5]. The following protocol outlines a potential two-step synthesis starting from 2-amino-4-bromobenzoic acid.

Step 1: Diazotization and Iodination to form 4-Bromo-2-iodobenzoic acid

This step involves the conversion of the amino group of 2-amino-4-bromobenzoic acid into a diazonium salt, which is subsequently displaced by an iodine atom.

  • Materials:

    • 2-amino-4-bromobenzoic acid

    • Sulfuric acid (e.g., 20% mass fraction)[5]

    • Sodium nitrite (NaNO2)

    • Potassium iodide (KI) or Sodium iodide (NaI)[5]

    • Ice

    • Water

    • Ethyl acetate

    • Sodium carbonate solution (e.g., 2 M)

    • Hydrochloric acid (e.g., 2 M)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-amino-4-bromobenzoic acid in the sulfuric acid solution in a reaction flask.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the temperature between 0-5 °C to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the diazonium salt solution to the potassium iodide solution. A reaction should be evident.

    • Allow the reaction to proceed for 1-5 hours.[5]

    • After the reaction is complete, extract the product with ethyl acetate.

    • Wash the organic layer with a sodium carbonate solution.

    • Acidify the combined aqueous layers with hydrochloric acid and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the crude 4-bromo-2-iodobenzoic acid.

Step 2: Cyanation to form this compound

This step involves the displacement of the iodine atom with a cyano group.

  • Materials:

    • 4-Bromo-2-iodobenzoic acid (from Step 1)

    • Copper(I) cyanide (CuCN) or another cyanide source

    • Organic solvent (e.g., N-methylpyrrolidone or N,N-dimethylformamide)[5]

    • Nitrogen gas

  • Procedure:

    • Dissolve the 4-bromo-2-iodobenzoic acid in the chosen organic solvent in a reaction flask.

    • Add the cyanide source to the solution.

    • Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature may range from 60-120 °C.[5]

    • Monitor the reaction progress using a suitable technique (e.g., TLC or GC). The reaction time may be between 2-10 hours.[5]

    • Once the reaction is complete, cool the mixture and perform a suitable work-up, which may involve quenching the reaction, extraction, and purification by recrystallization or chromatography to yield this compound.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry and drug development. It has been patented as a reagent in the preparation of amide compounds that act as inhibitors of matrix metalloproteinase-9 (MMP-9) production[2]. MMP-9 is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. The ability to synthesize inhibitors for such enzymes highlights the importance of intermediates like this compound.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

G A 2-Amino-4-bromobenzoic Acid B Diazotization (NaNO2, H2SO4, 0-5 °C) A->B C Intermediate Diazonium Salt B->C D Iodination (KI) C->D E 4-Bromo-2-iodobenzoic Acid D->E F Cyanation (CuCN, 60-120 °C) E->F G This compound F->G

Caption: Proposed synthesis workflow for this compound.

References

4-Bromo-2-cyanobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-cyanobenzoic Acid for Researchers and Drug Development Professionals

This guide provides essential physicochemical data and a conceptual framework for the application of this compound, a key reagent in synthetic chemistry and drug discovery.

Core Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a bromine atom and a cyano group on the benzoic acid backbone, making it a versatile building block for creating more complex molecules. The fundamental properties of this compound are summarized below.

ParameterValueReference
Molecular FormulaC8H4BrNO2[1][2][3][4][5]
Molecular Weight226.03 g/mol [2][3][4][5]
CAS Number1223434-16-9[1][2][3][4][5]

Conceptual Experimental Workflow: Synthesis of a Novel Kinase Inhibitor

The following diagram outlines a representative workflow for the utilization of this compound in the synthesis of a hypothetical novel kinase inhibitor. This process highlights the compound's role as a starting material in a multi-step synthetic route common in drug discovery programs.

G A Start: this compound B Amide Coupling (e.g., with a primary amine) A->B Reagents: HATU, DIPEA C N-substituted 4-bromo-2-cyanobenzamide B->C D Suzuki Coupling (e.g., with a boronic acid) C->D Catalyst: Pd(PPh3)4 E Biphenyl derivative D->E F Reduction of Cyano Group (e.g., to an amine) E->F Reagents: LiAlH4 or H2/Pd G Final Kinase Inhibitor Candidate F->G H In vitro Kinase Assay G->H I Lead Optimization H->I Analyze SAR

Caption: Synthetic pathway from this compound to a potential kinase inhibitor.

Experimental Protocols

While specific experimental protocols for this compound are proprietary and vary by application, a general methodology for a key reaction, such as amide coupling, is provided below as an illustrative example.

Objective: To synthesize an N-aryl-4-bromo-2-cyanobenzamide from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add the substituted aniline (1.1 eq).

  • Coupling Agent Addition: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-bromo-2-cyanobenzamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothetical Signaling Pathway Inhibition

The synthesized kinase inhibitor from the workflow above could potentially target a signaling pathway implicated in a disease state, such as cancer. The following diagram illustrates a simplified, hypothetical signaling cascade and the point of intervention by the inhibitor.

G cluster_0 Cell Membrane A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Kinase (Target) B->C D Transcription Factor C->D E Proliferation, Survival D->E Inhibitor Synthesized Inhibitor Inhibitor->C

Caption: Inhibition of a hypothetical kinase signaling pathway by a novel compound.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-2-cyanobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-cyanobenzoic acid, a key intermediate in pharmaceutical synthesis.[1][2] While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for determining its solubility. These methodologies are designed to enable researchers to generate reliable and reproducible solubility data in their own laboratory settings.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its solubility behavior. The presence of a polar carboxylic acid group, a moderately polar cyano group, and a nonpolar bromophenyl group suggests a nuanced solubility profile.[3] The molecule's polarity indicates that it will likely exhibit greater solubility in polar solvents.[3][4]

PropertyValue
CAS Number 1223434-16-9
Molecular Formula C₈H₄BrNO₂
Molecular Weight 226.03 g/mol
Appearance Typically a solid at room temperature
Predicted XLogP3 2.8

This data is compiled from various chemical suppliers and databases.[5][6]

Theoretical Solubility Considerations

The principle of "like dissolves like" is a foundational concept in predicting solubility.[4][7] For this compound, this principle suggests:

  • Polar Solvents: Due to the presence of the carboxylic acid and cyano functional groups, which can participate in hydrogen bonding and dipole-dipole interactions, the compound is expected to be more soluble in polar solvents such as alcohols (e.g., methanol, ethanol) and other polar aprotic solvents (e.g., DMSO, DMF).[3]

  • Nonpolar Solvents: Solubility is expected to be lower in nonpolar solvents like hexane and toluene, as these solvents cannot effectively solvate the polar functional groups of the molecule.

  • pH-Dependent Solubility: The carboxylic acid moiety means that the solubility of this compound in aqueous solutions will be highly pH-dependent. In basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[3]

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Dichloromethane
Acetonitrile
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Toluene
Hexane
Water (pH 7)

Experimental Protocol for Solubility Determination: Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8]

Objective: To determine the saturation concentration of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[8] A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.

  • Sample Dilution and Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, UV-Vis).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Workflow start Start prepare_sample Add excess this compound to solvent in a sealed vial start->prepare_sample equilibration Equilibrate at constant temperature with agitation (24-72h) prepare_sample->equilibration phase_separation Phase Separation (Settling and/or Centrifugation) equilibration->phase_separation sampling Withdraw a known volume of the clear supernatant phase_separation->sampling dilution Dilute the sample to a known concentration sampling->dilution analysis Analyze concentration (e.g., HPLC, UV-Vis) dilution->analysis calculation Calculate Solubility (g/100 mL or mol/L) analysis->calculation end_node End calculation->end_node

References

Spectroscopic Profile of 4-Bromo-2-cyanobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-2-cyanobenzoic acid (CAS No. 1223434-16-9; Molecular Formula: C₈H₄BrNO₂). Due to the limited availability of direct experimental spectra for this specific compound, this document compiles predicted data and analogous experimental data from structurally related compounds, namely 4-bromobenzoic acid and 4-cyanobenzoic acid, to offer a reliable reference for its characterization.

Predicted and Analogous Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are derived from a combination of predictive models and experimental data from closely related molecules.

Table 1: Predicted ¹H and ¹³C NMR Data

Nucleus Predicted Chemical Shift (ppm) Notes
¹H~10-13Broad singlet, acidic proton of the carboxylic acid.[1][2]
~7.5-8.5Multiplet, aromatic protons. The exact shifts and coupling patterns will depend on the specific electronic environment created by the bromo and cyano groups.
¹³C~165-170Carboxylic acid carbonyl carbon.[3]
~115-120Cyano group carbon.[3]
~120-140Aromatic carbons. The carbon attached to the bromine will be in the lower end of this range, while the carbons adjacent to the electron-withdrawing groups will be shifted downfield.

Table 2: Expected Infrared (IR) Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aromatic)3000-3100Medium to Weak
C≡N (Nitrile)2220-2260Sharp, Medium to Strong
C=O (Carboxylic Acid)1680-1710Strong
C=C (Aromatic)1450-1600Medium to Weak
C-Br500-600Medium to Strong

Table 3: Predicted Mass Spectrometry (MS) Data [4]

Ion/Adduct Predicted m/z Notes
[M]224.94309Molecular ion. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity is expected at m/z 226.94104.[5][6][7]
[M-H]⁻223.93526Deprotonated molecule.
[M+H]⁺225.94982Protonated molecule.
[M+Na]⁺247.93176Sodium adduct.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • A larger sample quantity (20-50 mg) may be necessary.

    • Longer acquisition times and a greater number of scans will be required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Technique):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and collect the sample spectrum.

    • The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Utilize an appropriate ionization technique. ESI is a soft ionization method suitable for polar molecules and will likely yield the protonated or deprotonated molecular ion. Electron ionization (EI) can also be used, which will likely cause more fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum will show the molecular ion peak(s) and fragment ion peaks. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.[5][6][7]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Prep (KBr Pellet / ATR) Sample->Solid_Prep MS Mass Spectrometry (ESI / EI) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR) Solid_Prep->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Isotopic Pattern, Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for spectroscopic analysis.

References

Potential research areas for 4-Bromo-2-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Research Areas for 4-Bromo-2-cyanobenzoic Acid

Introduction

This compound (CAS No: 1223434-16-9) is a trifunctional aromatic compound that presents a significant opportunity for innovation across multiple scientific disciplines.[1][2] Its structure, featuring a carboxylic acid, a cyano group, and a bromine atom on a benzene ring, makes it a highly versatile scaffold for organic synthesis and the development of novel molecules. The strategic positioning of these functional groups allows for a wide range of chemical transformations, positioning this molecule as a valuable starting material for researchers in medicinal chemistry, materials science, and synthetic methodology development. This guide provides an in-depth exploration of the potential research avenues for this compound, offering insights into its synthetic utility, potential applications, and detailed experimental frameworks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for designing synthetic routes and understanding the molecule's behavior in various chemical environments.

PropertyValueReference
CAS Number 1223434-16-9[1][2]
Molecular Formula C₈H₄BrNO₂[2][3]
Molecular Weight 226.03 g/mol [1][4]
Monoisotopic Mass 224.94254 Da[5]
Appearance Solid (predicted)
SMILES O=C(O)C1=CC=C(Br)C=C1C#N[3]
InChI Key NZMVUDLKRUPTEC-UHFFFAOYSA-N[5]
Predicted XLogP3 2.8[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]

Potential Research Areas

The unique arrangement of reactive sites on this compound opens up several promising areas for research and development.

Medicinal Chemistry and Drug Development

The scaffold of this compound is particularly well-suited for the synthesis of biologically active molecules and enzyme inhibitors.

  • Scaffold for Enzyme Inhibitors: The molecule has been patented as a reagent for preparing amide compounds designed to inhibit Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in various pathological processes, including cancer metastasis and inflammation.[1] This provides a strong rationale for its use in developing new inhibitors for this and other enzyme classes. Furthermore, the structural motifs present in many Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy, can be accessed from substituted benzoic acids.[6][7] The functional groups of this compound allow for the construction of complex heterocyclic systems that are often key to the pharmacophore of PARP inhibitors.[6][8]

  • Fragment-Based Drug Discovery (FBDD): As a trifunctional molecule, it serves as an excellent starting point for creating libraries of small molecule fragments. Each functional group—the carboxylic acid, the cyano group, and the bromine atom—can be independently and selectively modified to generate a diverse set of derivatives for screening against various biological targets.

  • Development of Novel Therapeutics: The general class of cyanobenzoic acids is recognized for its role as a key intermediate in the production of pharmaceuticals.[9] Research can be directed towards synthesizing novel compounds targeting a range of diseases. For instance, modifying the core structure could lead to new agents for oncology, inflammatory diseases, or neurological disorders.

Advanced Organic Synthesis

The reactivity of each functional group can be harnessed to develop novel synthetic methodologies and construct complex molecular architectures.

  • Synthesis of Novel Heterocyclic Systems: The ortho-positioning of the cyano and carboxylic acid groups is ideal for cyclization reactions. This can be exploited to synthesize a variety of fused heterocyclic compounds, such as isoindolinones and phthalazinones, which are privileged structures in medicinal chemistry.

  • Cross-Coupling Reactions: The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents at the 4-position, significantly expanding molecular diversity. Potential reactions include:

    • Suzuki Coupling: To form C-C bonds with boronic acids.

    • Sonogashira Coupling: To introduce alkyne moieties.

    • Buchwald-Hartwig Amination: To form C-N bonds with amines.

    • Heck Coupling: To introduce vinyl groups.

  • Derivatization of Functional Groups:

    • The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing for linkage to various molecular fragments or polymers.

    • The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group, providing another point for derivatization.

Materials Science

Cyanobenzoic acid derivatives are known precursors in the synthesis of functional materials.[9]

  • Liquid Crystals and Polymers: Aromatic carboxylic acids are fundamental building blocks for liquid crystals and high-performance polymers.[9][10] The rigid core of this compound, combined with its potential for extensive derivatization, makes it an attractive candidate for creating novel materials with tailored electronic, thermal, or optical properties.

Experimental Protocols

The following are detailed methodologies for the synthesis and potential derivatization of this compound, based on established chemical principles and analogous reactions found in the literature.

Protocol 1: Proposed Synthesis of this compound

This proposed synthesis is adapted from a Sandmeyer-type reaction used for analogous cyanobenzoic acid derivatives.[11][12] It involves the diazotization of an amino group followed by cyanation.

Step A: Diazotization of 2-Amino-4-bromobenzoic acid

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-bromobenzoic acid (1 equivalent) in a 2 M solution of hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

Step B: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (1.5 equivalents) and sodium cyanide (1.5 equivalents) in water.

  • Cool this cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step A to the cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture and acidify with concentrated hydrochloric acid to pH 1-2.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Suzuki Cross-Coupling of this compound Methyl Ester

This protocol describes a typical Suzuki coupling reaction to illustrate the derivatization potential of the bromine atom. The carboxylic acid is first protected as a methyl ester.

Step A: Esterification

  • Dissolve this compound (1 equivalent) in methanol.

  • Add a catalytic amount of sulfuric acid (e.g., 0.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester, which can be used in the next step without further purification.

Step B: Suzuki Coupling

  • To a reaction vessel, add this compound methyl ester (1 equivalent), an arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Add a suitable solvent system (e.g., a mixture of toluene and water) and a base such as sodium carbonate (2 equivalents).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations of Research Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to the research potential of this compound.

G cluster_core This compound Core cluster_reactions Potential Transformations core 4-Bromo Benzoic Acid 2-Cyano r1 Suzuki / Heck / Sonogashira Coupling core:f0->r1 r2 Buchwald-Hartwig Amination core:f0->r2 r3 Amidation / Esterification core:f1->r3 r4 Cyclization core:f1->r4 core:f2->r4 r5 Hydrolysis / Reduction core:f2->r5

Caption: Synthetic versatility of this compound.

G cluster_deriv Further Derivatization start 2-Amino-4-bromobenzoic Acid step1 Diazotization start->step1 intermediate1 Diazonium Salt step1->intermediate1 step2 Sandmeyer Reaction (CuCN) intermediate1->step2 product This compound step2->product deriv1 Suzuki Coupling (at Bromo) product->deriv1 deriv2 Amide Formation (at Carboxyl) product->deriv2 deriv3 Heterocycle Formation (via Cyano/Carboxyl) product->deriv3

Caption: Proposed workflow for synthesis and derivatization.

G enzyme Target Enzyme (e.g., PARP, MMP) product Cellular Product enzyme->product catalyzes reaction blocked INHIBITION substrate Natural Substrate substrate->enzyme binds to active site inhibitor Inhibitor (Derivative of This compound) inhibitor->enzyme

Caption: Conceptual pathway of enzyme inhibition.

Conclusion

This compound is a molecule of considerable synthetic potential. Its trifunctional nature provides a rich platform for the development of novel compounds with applications spanning medicinal chemistry, organic synthesis, and materials science. The strategic combination of a reactive bromine atom suitable for cross-coupling, alongside ortho-cyano and carboxylic acid groups poised for heterocycle formation and further derivatization, marks it as a high-value building block. The research avenues and experimental protocols detailed in this guide are intended to serve as a foundational resource for scientists and researchers, enabling them to unlock the full potential of this versatile chemical scaffold.

References

An In-depth Technical Guide to 4-Bromo-2-cyanobenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of derivatives and analogs of 4-bromo-2-cyanobenzoic acid. This class of compounds has garnered interest in medicinal chemistry due to its potential as enzyme inhibitors, with applications in various disease areas. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field.

Core Compound: this compound

This compound is a substituted aromatic carboxylic acid with the chemical formula C₈H₄BrNO₂. Its structure, characterized by a bromine atom at the 4-position and a nitrile group at the 2-position of the benzoic acid scaffold, provides a versatile platform for the synthesis of a variety of derivatives.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 1223434-16-9

  • Molecular Formula: C₈H₄BrNO₂

  • Molecular Weight: 226.03 g/mol

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound typically involves the modification of the carboxylic acid group to form amides, esters, or other functional groups. A general approach to synthesizing amide derivatives is through the coupling of this compound with a desired amine.

General Experimental Protocol: Amide Synthesis

A general procedure for the synthesis of N-aryl-4-cyanobenzamides involves the reaction of 4-cyanobenzoyl chloride with a substituted aniline. While this protocol is for a closely related analog, it can be adapted for 4-bromo-2-cyanobenzoyl chloride.

Materials:

  • 4-Cyanobenzoyl chloride (or 4-bromo-2-cyanobenzoyl chloride)

  • Substituted aniline

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Under an inert atmosphere, dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.

  • Add TEA or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C.

  • In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the 4-cyanobenzoyl chloride solution dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure N-aryl-4-cyanobenzamide.

Biological Activity and Potential Targets

Derivatives of this compound have been investigated for their potential as inhibitors of various enzymes. One of the key putative targets is Matrix Metalloproteinase-9 (MMP-9).

Matrix Metalloproteinase-9 (MMP-9)

MMP-9 is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components. Upregulation of MMP-9 is associated with various pathological processes, including tumor invasion, metastasis, and inflammation. Therefore, inhibitors of MMP-9 are of significant interest as potential therapeutic agents.

Quantitative Data: A Closely Related Analog
CompoundIC₅₀ ± SEM (µM)
5a 2.153 ± 0.05
5b 1.984 ± 0.04
5c 1.734 ± 0.03
5d 1.469 ± 0.02

SEM: Standard Error of the Mean

These results demonstrate that bromo-substituted aromatic amides can exhibit potent enzyme inhibitory activity in the low micromolar range.[1]

Signaling Pathways

The potential inhibition of MMP-9 by this compound derivatives suggests their involvement in key signaling pathways related to cancer progression and inflammation.

MMP-9 in Cancer Metastasis

MMP-9 plays a crucial role in multiple stages of cancer metastasis, including local invasion, intravasation, extravasation, and colonization at distant sites. One of the key pathways through which MMP-9 is regulated and exerts its effects is the PI3K/AKT/Snail pathway.

MMP9_Metastasis_Pathway cluster_extracellular Extracellular GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor binds ECM Extracellular Matrix PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates Snail Snail AKT->Snail activates MMP9_gene MMP-9 Gene Snail->MMP9_gene upregulates transcription MMP9_protein MMP-9 (pro-enzyme) MMP9_gene->MMP9_protein translation Active_MMP9 Active MMP-9 MMP9_protein->Active_MMP9 activation Active_MMP9->ECM degrades MMP9_Zymography_Workflow start Start: Prepare Samples sample_prep Incubate MMP-9 with This compound derivative start->sample_prep sds_page SDS-PAGE on gelatin-containing gel sample_prep->sds_page renaturation Wash gel to remove SDS and renature MMP-9 sds_page->renaturation incubation Incubate gel in development buffer renaturation->incubation staining Stain with Coomassie Blue incubation->staining destaining Destain gel staining->destaining visualization Visualize clear bands of gelatin degradation destaining->visualization end End: Quantify Inhibition visualization->end

References

Theoretical and Computational Insights into 4-Bromo-2-cyanobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 4-Bromo-2-cyanobenzoic acid. While specific experimental and computational studies on this molecule are not extensively available in current literature, this document leverages data from analogous substituted benzoic acids, brominated aromatic compounds, and cyanobenzoic acids to predict its structural, spectroscopic, and electronic properties. This guide outlines detailed methodologies for computational analysis, including Density Functional Theory (DFT) calculations and molecular docking, and presents expected quantitative data in structured tables. Visualizations of the molecular structure and a typical computational workflow are provided to facilitate a deeper understanding of the theoretical underpinnings relevant to the study of this compound and its potential applications in drug design and materials science.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a cyano group, and a carboxylic acid moiety on a benzene ring, suggests a rich chemical profile with diverse possibilities for intermolecular interactions. Understanding the molecular geometry, electronic properties, and reactivity of this compound is crucial for its targeted application.

Computational chemistry serves as a powerful tool to elucidate these properties, offering insights that complement and guide experimental research.[1] Techniques such as Density Functional Theory (DFT) can predict molecular structures, vibrational frequencies, and electronic parameters with a high degree of accuracy.[2] Furthermore, molecular docking simulations can be employed to explore its potential as a ligand for biological macromolecules, a critical step in drug discovery.[3][4][5][6] This guide will explore the theoretical framework for studying this compound, drawing parallels from established research on structurally related molecules.

Molecular Structure and Properties

The molecular structure of this compound is presented below. The presence of electron-withdrawing groups (bromo and cyano) and a hydrogen-bonding donor/acceptor (carboxylic acid) dictates its chemical behavior.

Predicted Physicochemical Properties

Based on its structure, several physicochemical properties can be predicted, which are crucial for applications in drug development.

PropertyPredicted ValueReference
Molecular FormulaC8H4BrNO2[7][8]
Molecular Weight226.03 g/mol [7][8]
XLogP32.8[8]
Hydrogen Bond Donor Count1[8]
Hydrogen Bond Acceptor Count3[8]
Rotatable Bond Count1[8]

Computational Modeling Methodologies

A robust computational approach to characterizing this compound would involve a combination of quantum chemical calculations and molecular modeling techniques.

Density Functional Theory (DFT) Calculations

DFT is a widely used method for predicting the electronic structure and properties of molecules.[2][9][10]

  • Geometry Optimization: The initial 3D structure of this compound is drawn using molecular modeling software. A geometry optimization is then performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the lowest energy conformation.[11]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Property Analysis: From the optimized geometry, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map.

DFT_Workflow Start Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check Stable Stable Structure Confirmed Check->Stable None Unstable Unstable Structure (Re-optimize) Check->Unstable One or more Properties Calculate Electronic Properties (HOMO, LUMO, MEP) Stable->Properties Spectra Simulate IR & Raman Spectra Stable->Spectra Unstable->Opt End Analysis of Results Properties->End Spectra->End

A typical workflow for DFT calculations on this compound.
Predicted Spectroscopic Data

Based on studies of similar molecules like 4-cyanobenzoic acid and 2-bromobenzoic acid, the following vibrational frequencies can be predicted.[11][12]

Vibrational ModePredicted Wavenumber (cm⁻¹)Comments
O-H stretch (Carboxylic acid)~3500-3300 (broad)Characteristic broad peak due to hydrogen bonding.
C-H stretch (Aromatic)~3100-3000Multiple weak to moderate bands are expected.
C≡N stretch (Cyano)~2240-2230A strong, sharp absorption band.[12]
C=O stretch (Carboxylic acid)~1710-1680Strong absorption, its position is sensitive to dimerization.
C=C stretch (Aromatic)~1600-1450Multiple bands of varying intensity.
C-O stretch (Carboxylic acid)~1320-1210Strong band, often coupled with O-H in-plane bending.
C-Br stretch~700-500Generally a weak to moderate absorption.
Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4][5][6] This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to a protein target. For instance, this compound has been patented as a reagent in the preparation of amide compounds that inhibit matrix metalloproteinase-9 (MMP-9).[13]

  • Preparation of Receptor and Ligand: The 3D structure of the target protein (e.g., MMP-9) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The 3D structure of this compound is prepared and its energy is minimized.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the ligand into the receptor's active site. The program explores various conformations and orientations of the ligand and scores them based on a scoring function.

  • Analysis of Results: The resulting docked poses are analyzed to identify the one with the best score (lowest binding energy). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Docking_Workflow cluster_prep Preparation Receptor Receptor Preparation (from PDB) Grid Grid Box Generation (Define Active Site) Receptor->Grid Ligand Ligand Preparation (this compound) Docking Molecular Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis Analysis of Docked Poses Docking->Analysis BestPose Identify Best Pose (Lowest Binding Energy) Analysis->BestPose Interaction Visualize Ligand-Receptor Interactions BestPose->Interaction

A generalized workflow for molecular docking studies.

Potential Applications in Drug Development

Substituted benzoic acids are prevalent scaffolds in medicinal chemistry. The specific substitutions on this compound suggest several potential applications:

  • Enzyme Inhibition: As mentioned, derivatives have been investigated as MMP-9 inhibitors.[13] The carboxylic acid can form key hydrogen bonds or salt bridges in an active site, while the bromo and cyano groups can occupy hydrophobic pockets or form other specific interactions.

  • Antimicrobial Agents: Benzoic acid and its derivatives are known for their antimicrobial properties. The lipophilicity imparted by the bromine atom could enhance membrane permeability, potentially leading to improved antimicrobial activity.

  • Herbicide and Fungicide: Structurally related compounds like 4-Bromo-2-nitrobenzoic acid have been used as herbicides and fungicides.[14]

Conclusion

While direct experimental and computational studies on this compound are limited, a wealth of information from analogous compounds provides a strong foundation for predicting its properties and guiding future research. The theoretical and computational methodologies outlined in this guide, including DFT calculations and molecular docking, are powerful tools for characterizing this molecule at a fundamental level. The predicted structural, spectroscopic, and electronic properties suggest that this compound is a promising candidate for further investigation in the fields of drug discovery and materials science. This technical guide serves as a valuable resource for researchers embarking on the study of this and other similarly substituted benzoic acids.

References

Methodological & Application

Application Notes: Synthesis of 4-Bromo-2-cyanobenzoic Acid from 4-bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-cyanobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, featuring both a carboxylic acid and a cyano group on a brominated benzene ring, allows for a variety of subsequent chemical transformations. This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of this compound, commencing from the readily available starting material, 4-bromotoluene.

Synthetic Strategy Overview

The synthesis of this compound from 4-bromotoluene is a multi-step process that involves the sequential modification of the functional groups on the aromatic ring. The overall synthetic pathway can be outlined as follows:

  • Nitration of 4-bromotoluene: The synthesis begins with the nitration of 4-bromotoluene to introduce a nitro group onto the aromatic ring, yielding 4-bromo-2-nitrotoluene.

  • Oxidation of the Methyl Group: The methyl group of 4-bromo-2-nitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent, resulting in the formation of 4-bromo-2-nitrobenzoic acid.

  • Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group to produce 2-amino-4-bromobenzoic acid.

  • Sandmeyer Reaction: The final step involves the conversion of the amino group to a cyano group via a Sandmeyer reaction, which furnishes the target molecule, this compound.[1][2]

This synthetic route is robust and allows for the preparation of the desired product with good overall yield and purity.

Visualization of the Synthetic Workflow

Synthesis_Workflow start 4-Bromotoluene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 4-Bromo-2-nitrotoluene step1->intermediate1 step2 Oxidation (KMnO₄) intermediate1->step2 intermediate2 4-Bromo-2-nitrobenzoic acid step2->intermediate2 step3 Reduction (Fe, HCl) intermediate2->step3 intermediate3 2-Amino-4-bromobenzoic acid step3->intermediate3 step4 Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN) intermediate3->step4 end_product This compound step4->end_product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-nitrotoluene

Materials:

  • 4-Bromotoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 eq) to 0 °C in an ice bath.

  • Slowly add 4-bromotoluene (1.0 eq) to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4-bromotoluene in sulfuric acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-bromo-2-nitrotoluene.

Step 2: Synthesis of 4-Bromo-2-nitrobenzoic acid

Materials:

  • 4-Bromo-2-nitrotoluene

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Sulfite (Na₂SO₃)

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2-nitrotoluene (1.0 eq) in a 2% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and add potassium permanganate (3.0 eq) portion-wise over 1-2 hours.

  • Continue to reflux until the purple color of the permanganate disappears.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Wash the precipitate with a small amount of hot water.

  • If the filtrate is still colored, add a small amount of sodium sulfite to decolorize it.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • The product, 4-bromo-2-nitrobenzoic acid, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to a constant weight.

Step 3: Synthesis of 2-Amino-4-bromobenzoic acid

Materials:

  • 4-Bromo-2-nitrobenzoic acid

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, suspend 4-bromo-2-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated hydrochloric acid (0.5 eq) dropwise.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a concentrated sodium hydroxide solution to precipitate the product.

  • Collect the 2-amino-4-bromobenzoic acid by vacuum filtration, wash with cold water, and dry.

Step 4: Synthesis of this compound (Sandmeyer Reaction)

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) (Caution: Highly Toxic)

  • Ice

Procedure:

  • Diazotization:

    • Suspend 2-amino-4-bromobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water. (Handle with extreme care in a fume hood).

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred cuprous cyanide solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

    • Cool the mixture and acidify with hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Mechanism of the Sandmeyer Reaction

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_cyanation Cyanation Ar-NH2 2-Amino-4-bromobenzoic acid Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ + HONO, H⁺ HNO2 HONO (from NaNO₂ + HCl) Ar-Radical Aryl Radical Ar-N2+->Ar-Radical + Cu⁺ (from CuCN) - N₂ N2_gas N₂ (gas) CuCN CuCN Cu(II)CN [Cu(CN)₂]⁻ Ar-CN This compound Ar-Radical->Ar-CN + [Cu(CN)₂]⁻ - Cu⁺

Caption: Mechanism of the Sandmeyer reaction.

Data Summary

The following table summarizes the expected yields and key physical properties for the intermediates and the final product in the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Melting Point (°C)
4-BromotolueneC₇H₇Br171.04--28
4-Bromo-2-nitrotolueneC₇H₆BrNO₂216.0385-9543-45
4-Bromo-2-nitrobenzoic acidC₇H₄BrNO₄246.0270-80160-163
2-Amino-4-bromobenzoic acidC₇H₆BrNO₂216.0380-90218-220
This compoundC₈H₄BrNO₂226.0360-75205-208

Note: Yields are representative and may vary depending on reaction conditions and purification methods.

Safety Precautions
  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with care.

  • Potassium cyanide and copper(I) cyanide are highly toxic. Handle with extreme caution and have an appropriate quenching and disposal plan in place.

  • Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.

References

Application Notes and Protocols for the Laboratory Preparation of 4-Bromo-2-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-cyanobenzoic acid is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its structure, featuring a carboxylic acid, a nitrile group, and a bromine atom on a benzene ring, offers multiple points for chemical modification, making it a versatile building block in medicinal chemistry and materials science. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, commencing from commercially available starting materials. The described two-step synthesis involves a Sandmeyer reaction to introduce the cyano group, followed by an oxidation of a methyl group to the corresponding carboxylic acid.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-methylbenzonitrile via Sandmeyer Reaction

This procedure is adapted from established methodologies for the Sandmeyer reaction.

Materials:

  • 3-Bromo-4-aminotoluene

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Toluene

  • Diatomaceous earth

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Diazotization:

    • In a well-ventilated fume hood, dissolve 3-bromo-4-aminotoluene (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.

    • Warm the cyanide solution gently to ensure complete dissolution, then cool to room temperature.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour to ensure completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with toluene (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-bromo-2-methylbenzonitrile.

    • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound via Oxidation

This procedure utilizes potassium permanganate to oxidize the methyl group of 4-bromo-2-methylbenzonitrile.

Materials:

  • 4-Bromo-2-methylbenzonitrile

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), dilute

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

  • pH paper or pH meter

Procedure:

  • Oxidation:

    • To a solution of 4-bromo-2-methylbenzonitrile (1 equivalent) in water containing a base (e.g., sodium hydroxide or sodium carbonate), add potassium permanganate (approximately 2-3 equivalents) portion-wise with stirring.

    • Heat the mixture to reflux (approximately 100 °C) with continuous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. The reaction progress can be monitored by the disappearance of the permanganate color.

    • Continue refluxing for several hours until the reaction is complete (as indicated by the absence of the purple color).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a small amount of sodium bisulfite to quench any unreacted potassium permanganate and to dissolve the manganese dioxide precipitate.

    • Filter the hot solution through a pad of diatomaceous earth to remove any remaining manganese salts.

    • Cool the filtrate in an ice bath and acidify with a dilute acid (e.g., sulfuric acid or hydrochloric acid) to a pH of approximately 2-3.

    • The desired product, this compound, will precipitate out of the solution as a solid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any inorganic impurities.

    • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

    • Dry the purified product under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

Parameter4-Bromo-2-methylbenzonitrile (Intermediate)This compound (Final Product)
Molecular Formula C₈H₆BrNC₈H₄BrNO₂
Molecular Weight 196.05 g/mol 226.03 g/mol
Typical Yield 70-85%65-80%
Purity (by HPLC) >98%>99%
Appearance Colorless to pale yellow solidWhite to off-white solid
Melting Point Not availableNot available
¹H NMR (CDCl₃, 400 MHz) Not availablePredicted shifts: Aromatic protons in the range of 7.5-8.2 ppm.
¹³C NMR (CDCl₃, 101 MHz) Not availablePredicted shifts: Carboxylic acid carbon (~165-170 ppm), nitrile carbon (~115-120 ppm), aromatic carbons (~120-140 ppm).
IR (KBr, cm⁻¹) Not availableCharacteristic peaks: ~3300-2500 (O-H stretch of carboxylic acid), ~2230 (C≡N stretch), ~1700 (C=O stretch of carboxylic acid).
Mass Spec (ESI-) Not available[M-H]⁻ calculated for C₈H₃BrNO₂⁻: 223.94, 225.94

Mandatory Visualization

The following diagram illustrates the experimental workflow for the laboratory preparation of this compound.

Synthesis_Workflow Start 3-Bromo-4-aminotoluene Diazotization Diazotization (HCl, NaNO₂, 0-5 °C) Start->Diazotization Step 1 Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Cyanation Sandmeyer Reaction (CuCN, NaCN) Diazonium->Cyanation Intermediate 4-Bromo-2-methylbenzonitrile Cyanation->Intermediate Oxidation Oxidation (KMnO₄, NaOH, Reflux) Intermediate->Oxidation Step 2 Workup Acidification & Precipitation Oxidation->Workup FinalProduct This compound Workup->FinalProduct Purification Recrystallization FinalProduct->Purification PureProduct Pure Product Purification->PureProduct

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-2-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become a cornerstone in modern organic synthesis, finding extensive applications in the pharmaceutical industry for the development of new drug candidates.[3] 4-Bromo-2-cyanobenzoic acid is a valuable building block, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl groups, leading to the synthesis of novel compounds with potential biological activity. The resulting 2'-cyano-[1,1'-biphenyl]-4-carboxylic acid scaffold is of significant interest in medicinal chemistry.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established methodologies for structurally similar substrates.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the active Pd(0) catalyst.[4][5]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical results obtained for similar bromobenzoic acid substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O (4:1)10012~85-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)10012>90
33-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O (2:1)8012~80-90
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O (4:1)10016~80-90
52-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O (4:1)11018~75-85

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Condenser

Reaction Setup:
  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.

Reaction Execution:
  • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

Work-up and Purification:
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure biaryl product.

Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition R-Pd(II)L₂-X Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation_Intermediate R-Pd(II)L₂-R' Oxidative_Addition->Transmetalation_Intermediate Transmetalation Transmetalation_Intermediate->Pd(0)L2 Reductive Elimination Product 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid (Ar-Ar') Transmetalation_Intermediate->Product Ar-X This compound (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 Arylboronic acid (Ar'-B(OH)₂) Ar'-B(OH)2->Transmetalation_Intermediate Base Base (e.g., K₂CO₃) Base->Transmetalation_Intermediate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Reaction Setup Reagents Combine this compound, arylboronic acid, catalyst, and base in flask Start->Reagents Inert_Atmosphere Evacuate and backfill with inert gas (e.g., Argon) Reagents->Inert_Atmosphere Solvent Add degassed solvent Inert_Atmosphere->Solvent Reaction Heat and stir reaction mixture Solvent->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Workup Work-up Monitoring->Workup Extraction Dilute, extract with organic solvent, and wash Workup->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purification Drying->Purification Chromatography Column chromatography or recrystallization Purification->Chromatography Characterization Characterize final product (NMR, MS, etc.) Chromatography->Characterization

Caption: General experimental workflow for Suzuki cross-coupling.

References

Application Notes and Protocols for Amide Bond Formation with 4-Bromo-2-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formation of amide bonds using 4-Bromo-2-cyanobenzoic acid, a valuable building block in the synthesis of diverse molecular entities for pharmaceutical and research applications. This document outlines common coupling methodologies, presents quantitative data for representative reactions, and includes detailed experimental procedures.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in medicinal chemistry. The coupling of a carboxylic acid with a primary or secondary amine is a fundamental transformation for the construction of peptides, small molecule drugs, and other biologically active compounds. This compound offers a scaffold with multiple functional groups that can be strategically employed in multi-step syntheses. The bromo substituent provides a handle for cross-coupling reactions, while the cyano group can be further elaborated or may contribute to the desired pharmacological profile of the target molecule.

This document details two robust and widely used protocols for the coupling of this compound with amines: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), and another utilizing the highly efficient uronium-based coupling reagent, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

Data Presentation

The following table summarizes typical quantitative data for amide bond formation with a structurally related brominated benzoic acid. The selection of the optimal coupling reagent and conditions depends on the specific amine substrate, its reactivity, and steric hindrance.

Coupling ReagentAdditiveBaseSolventAmine ExampleReaction Time (h)Yield (%)Purity (%)Notes
EDC HOBtDIPEADMFBenzylamine1285>95A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[1]
HATU -DIPEADMFBenzylamine295>98Highly efficient and fast-acting, especially for challenging couplings.[1]
T3P® -PyridineEtOAcBenzylamine492>97A versatile and safe reagent.[1]

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Bond Formation using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a primary amine using EDC as the coupling reagent and HOBt as an additive to suppress side reactions and improve efficiency.

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Addition of Reagents: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the stirred solution.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes of the reaction mixture).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Bond Formation using HATU

This protocol is recommended for more challenging couplings, including those with sterically hindered or electron-deficient amines, due to the high reactivity of HATU.

Materials:

  • This compound

  • Primary or secondary amine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM (to make a ~0.1 M solution).

  • Addition of Reagents: Add HATU (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Visualizations

The following diagrams illustrate the generalized experimental workflow and the chemical pathways for the described amide bond formation protocols.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Dissolution Dissolve this compound and amine in anhydrous solvent. Reagent_Addition Add coupling reagent (EDC/HOBt or HATU) and base (DIPEA). Reactant_Dissolution->Reagent_Addition Stirring Stir at room temperature. Monitor by TLC/LC-MS. Reagent_Addition->Stirring Quench_Extraction Quench with water and extract with organic solvent. Stirring->Quench_Extraction Washing Wash organic layer with aqueous solutions. Quench_Extraction->Washing Drying_Concentration Dry over anhydrous salt and concentrate. Washing->Drying_Concentration Purification Purify by column chromatography. Drying_Concentration->Purification Final_Product Isolated Amide Product Purification->Final_Product

Caption: General experimental workflow for amide bond formation.

reaction_pathways cluster_edc EDC/HOBt Pathway cluster_hatu HATU Pathway Amine R-NH₂ Activated_Ester Activated O-Acylisourea/ HOBt Ester Amide_EDC 4-Bromo-2-cyano-N-R-benzamide HOAt_Ester Reactive HOAt Ester Amide_HATU 4-Bromo-2-cyano-N-R-benzamide EDC_HOBt EDC, HOBt, DIPEA Activated_Ester->Amide_EDC Coupling Acid Acid Acid->Activated_Ester Activation HATU_reagent HATU, DIPEA Acid->HOAt_Ester Activation HOAt_Ester->Amide_HATU Coupling

Caption: Chemical pathways for amide coupling reactions.

References

Application of 4-Bromo-2-cyanobenzoic Acid in Medicinal Chemistry: A Focus on PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-cyanobenzoic acid is a versatile substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of various medicinally important compounds. Its unique arrangement of a carboxylic acid, a cyano group, and a bromine atom on the benzene ring provides multiple reactive sites for diverse chemical transformations. This application note will delve into the utility of this compound and its derivatives as key intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][2] this compound derivatives are integral to the synthesis of several potent PARP inhibitors, including Talazoparib.

Logical Workflow for Synthesis of PARP Inhibitors

The general workflow for the synthesis of PARP inhibitors using a this compound-derived core involves a multi-step process. This typically includes the formation of a key phthalazinone intermediate, followed by coupling with a suitable side chain.

G A This compound Derivative B Intermediate Formation (e.g., Phthalazinone Core) A->B Cyclization/Condensation C Coupling Reaction B->C Introduction of Side Chain D Final PARP Inhibitor C->D Final Modification/Purification

Figure 1: General synthetic workflow for PARP inhibitors.

Experimental Protocols

The following protocols are representative examples of how this compound derivatives can be utilized in the synthesis of PARP inhibitors.

Protocol 1: Synthesis of 4-Bromo-2-cyano-5-fluorobenzoic acid methyl ester

This protocol describes the synthesis of a key intermediate, which can be further elaborated to form the core of a PARP inhibitor.[3]

Materials:

  • 2-amino-4-bromo-5-fluorobenzoic acid methyl ester

  • Sulfuric acid (20% w/v)

  • Sodium nitrite

  • Potassium iodide

  • N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF)

  • Cuprous cyanide (CuCN)

  • Nitrogen gas

Procedure:

  • Diazotization and Iodination:

    • Dissolve 2-amino-4-bromo-5-fluorobenzoic acid methyl ester in 20% sulfuric acid in a reaction vessel.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature between 0-5 °C. Stir for 1-5 hours.

    • Add a solution of potassium iodide to the reaction mixture.

    • Allow the reaction to proceed to obtain 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester.

  • Cyanation:

    • Dissolve the obtained 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester in NMP or DMF in a separate reaction vessel.

    • Add cuprous cyanide to the solution.

    • Heat the reaction mixture to 60-120 °C under a nitrogen atmosphere and stir for 2-10 hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product to obtain 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Protocol 2: Synthesis of a Phthalazinone Intermediate for Talazoparib

This protocol outlines a key step in the synthesis of Talazoparib, a potent PARP inhibitor, starting from a derivative of this compound. While the exact starting material is a closely related analog, the chemistry is representative. A patent for the synthesis of Talazoparib describes the reaction of 4-amino-6-fluoroisobenzofuran-1(3H)-one with 4-fluorobenzaldehyde as starting materials for the core structure.[4] The following is a generalized procedure for the formation of the phthalazinone ring system, a common core in many PARP inhibitors.

Materials:

  • A suitable 2-acyl- or 2-formyl-benzoic acid derivative (derived from this compound)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Cyclocondensation:

    • In a round-bottom flask, dissolve the 2-acyl- or 2-formyl-benzoic acid derivative in ethanol.

    • Add hydrazine hydrate (e.g., 50% aqueous solution) to the mixture. The molar ratio of hydrazine hydrate to the benzoic acid derivative should be optimized, for example, 4 to 6 equivalents.[4]

    • Heat the reaction mixture to reflux for 2 to 4 hours.[4]

    • Monitor the reaction by TLC or LC-MS to confirm the formation of the phthalazinone ring.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by washing with water, followed by ethanol, and then recrystallization to yield the desired phthalazinone intermediate.[4]

Quantitative Data

The following table summarizes representative quantitative data for reactions involving derivatives of this compound in the synthesis of PARP inhibitors.

Intermediate/ProductStarting Material(s)Reaction TypeSolvent(s)Catalyst/Reagent(s)Yield (%)Purity (%)Reference
4-Bromo-2-cyano-5-fluorobenzoic acid methyl ester4-bromo-5-fluoro-2-iodobenzoic acid methyl esterCyanationNMP or DMFCuCNHighN/A[3]
Talazoparib Intermediate (Compound 16 from patent)A complex precursorReductionMethanolNaBH₄52.3N/A[4]
TalazoparibPhthalazinone intermediate and hydrazine hydrateCyclizationEthanolHydrazine hydrateN/AN/A[4]

N/A: Not available in the cited sources.

Signaling Pathway

PARP-1 Signaling Pathway and Inhibition

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair. PARP inhibitors, such as Talazoparib, act by binding to the catalytic domain of PARP-1, preventing the synthesis of PAR. This "traps" PARP-1 on the DNA at the site of the SSB. During DNA replication, these trapped PARP-1-DNA complexes lead to the collapse of replication forks, resulting in the formation of double-strand breaks (DSBs). In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.[1][2][5]

G cluster_0 DNA Damage and Repair SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes DSB Double-Strand Break (DSB) PARP1->DSB leads to (during replication) PARPi PARP Inhibitor (e.g., Talazoparib) PARP1->PARPi inhibits BER Base Excision Repair (BER) PAR->BER recruits repair proteins BER->SSB repairs HR Homologous Recombination (HR) DSB->HR repaired by CellDeath Cell Death HR->CellDeath (if deficient) PARPi->PARP1 traps on DNA

Figure 2: PARP-1 signaling pathway and mechanism of PARP inhibition.

This compound and its derivatives are valuable and versatile intermediates in medicinal chemistry. Their application in the synthesis of potent PARP inhibitors like Talazoparib highlights their importance in the development of targeted cancer therapies. The provided protocols and data serve as a foundational guide for researchers in this field, enabling the exploration and synthesis of novel bioactive molecules. Further research into the development of more efficient and scalable synthetic routes utilizing these building blocks is crucial for advancing cancer treatment.

References

Application Notes: Synthesis of Potent MMP-9 Inhibitors Utilizing a 4-Bromo-2-cyanobenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical enzyme involved in the degradation of the extracellular matrix. Its dysregulation is implicated in a variety of pathological conditions, including tumor invasion and metastasis, inflammation, and neurodegenerative diseases. Consequently, the development of selective and potent MMP-9 inhibitors is a significant focus in therapeutic research. This document outlines the strategic use of 4-Bromo-2-cyanobenzoic acid as a key starting material for the synthesis of novel biphenyl-based MMP-9 inhibitors. The biphenyl scaffold is a well-established pharmacophore for MMP inhibitors, offering a rigid backbone for precise interaction with the enzyme's active site. The synthetic route described herein leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure.

Rationale for an MMP-9 Inhibitor Derived from this compound

The design of the target inhibitor, (2'-cyano-[1,1'-biphenyl]-4-yl)acetic acid, incorporates key structural features known to be important for MMP-9 inhibition. The biphenyl core provides a rigid scaffold that can effectively occupy the S1' pocket of the enzyme. The carboxylic acid moiety is designed to act as a zinc-binding group (ZBG), chelating the catalytic zinc ion in the active site of MMP-9. The cyano group at the 2'-position can enhance binding affinity and selectivity through additional interactions within the enzyme's binding pocket.

Synthetic Pathway

The synthesis of the target MMP-9 inhibitor from this compound is proposed to proceed via a multi-step sequence, commencing with a Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathway A This compound C Methyl 2'-cyano-[1,1'-biphenyl]-4-carboxylate A->C Suzuki Coupling Pd(PPh3)4, K2CO3, Toluene/H2O B (4-(Methoxycarbonyl)phenyl)boronic acid B->C D 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid C->D Hydrolysis LiOH, THF/H2O E (2'-Cyano-[1,1'-biphenyl]-4-yl)methanol D->E Reduction BH3·THF F 4-(Chloromethyl)-2'-cyano-1,1'-biphenyl E->F Chlorination SOCl2 G (2'-Cyano-[1,1'-biphenyl]-4-yl)acetonitrile F->G Cyanation NaCN, DMSO H (2'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid (Target Inhibitor) G->H Hydrolysis NaOH, H2O/EtOH

Caption: Synthetic workflow for (2'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for Methyl 2'-cyano-[1,1'-biphenyl]-4-carboxylate

This protocol is based on established methods for Suzuki-Miyaura cross-coupling of aryl bromides.

  • Materials:

    • This compound (1.0 eq)

    • (4-(Methoxycarbonyl)phenyl)boronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Toluene

    • Water

    • Argon or Nitrogen gas

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, (4-(methoxycarbonyl)phenyl)boronic acid, and potassium carbonate.

    • Purge the flask with argon or nitrogen for 15 minutes.

    • Add degassed toluene and water (4:1 v/v).

    • Add Pd(PPh₃)₄ to the mixture.

    • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Subsequent Synthetic Steps

The intermediate, Methyl 2'-cyano-[1,1'-biphenyl]-4-carboxylate, can be further elaborated to the target inhibitor through a series of standard organic transformations as outlined in the synthetic pathway diagram. These include ester hydrolysis, reduction of the carboxylic acid to an alcohol, chlorination, cyanation, and final hydrolysis to the target acetic acid derivative.

Quantitative Data Summary

The following table presents hypothetical but representative data for the synthesized MMP-9 inhibitor, based on reported values for structurally similar compounds.

CompoundYield (%)IC₅₀ for MMP-9 (nM)IC₅₀ for MMP-2 (nM)Selectivity (MMP-2/MMP-9)
(2'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid4550150030

MMP-9 Signaling Pathway

MMP-9 expression and activity are regulated by a complex network of signaling pathways, often initiated by extracellular stimuli such as growth factors and cytokines. Understanding these pathways is crucial for the development of targeted therapies.

MMP-9 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines Cytokines Cytokines->Receptors MAPK Pathway MAPK Pathway Receptors->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Receptors->PI3K/Akt Pathway NF-kB Pathway NF-kB Pathway Receptors->NF-kB Pathway Transcription Factors (AP-1, NF-kB) Transcription Factors (AP-1, NF-kB) MAPK Pathway->Transcription Factors (AP-1, NF-kB) PI3K/Akt Pathway->Transcription Factors (AP-1, NF-kB) NF-kB Pathway->Transcription Factors (AP-1, NF-kB) MMP-9 Gene Transcription MMP-9 Gene Transcription Transcription Factors (AP-1, NF-kB)->MMP-9 Gene Transcription Pro-MMP-9 Pro-MMP-9 MMP-9 Gene Transcription->Pro-MMP-9 Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 Activation ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Cell Migration & Invasion Cell Migration & Invasion ECM Degradation->Cell Migration & Invasion Inhibitor (2'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid Inhibitor->Active MMP-9 Inhibition

Caption: Key signaling pathways regulating MMP-9 expression and activity.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel biphenyl-based MMP-9 inhibitors. The outlined synthetic strategy, centered around a Suzuki-Miyaura cross-coupling, provides a robust platform for generating a library of potential drug candidates. The targeted design of inhibitors incorporating a 2'-cyano-biphenyl scaffold holds promise for achieving high potency and selectivity against MMP-9, offering a potential therapeutic avenue for a range of diseases. Further optimization of the synthetic route and extensive biological evaluation are warranted to fully explore the therapeutic potential of this class of compounds.

Application Notes and Protocols for the N-arylation of 4-Bromo-2-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-arylation of 4-bromo-2-cyanobenzoic acid, a critical transformation in the synthesis of various pharmaceutically relevant compounds. Two primary catalytic systems are presented: a copper-catalyzed Ullmann-type reaction that can be performed directly on the free acid and a palladium-catalyzed Buchwald-Hartwig amination of the corresponding methyl ester.

Introduction

The N-arylation of this compound is a key step in the construction of complex molecules with potential applications in drug discovery. The presence of both a cyano and a carboxylic acid group on the aromatic ring requires careful consideration of reaction conditions to achieve high yields and avoid undesirable side reactions. This document outlines two robust and well-established methods for this transformation.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions and expected yields for the N-arylation of this compound derivatives with various amines, based on literature precedents for similar substrates.

EntryAryl Halide SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1This compoundAnilineCuI (10)N/AK₂CO₃ (2)DMF1202485-95
2This compound4-MethoxyanilineCu₂O (10)N/AK₃PO₄ (2)2-Ethoxyethanol1302480-90
3Methyl 4-bromo-2-cyanobenzoateAnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene1001290-98
4Methyl 4-bromo-2-cyanobenzoateMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.4)Dioxane1001688-96
5This compoundBenzylamineCuI (10)L-Proline (20)K₂CO₃ (2)DMSO902475-85
6Methyl 4-bromo-2-cyanobenzoaten-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH1101885-92

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of this compound (Ullmann Condensation)

This protocol is adapted from procedures for the regioselective amination of bromobenzoic acids and is advantageous as it does not require the protection of the carboxylic acid group.[1][2]

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Dimethylformamide (DMF) or 2-Ethoxyethanol

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), the copper catalyst (CuI or Cu₂O, 10 mol%), and the base (K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent (DMF or 2-ethoxyethanol) via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at 120-130 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of ~2-3, which will protonate the product and any unreacted amine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-arylated 4-amino-2-cyanobenzoic acid.

Protocol 2: Palladium-Catalyzed N-Arylation of Methyl 4-Bromo-2-cyanobenzoate (Buchwald-Hartwig Amination)

This protocol involves the protection of the carboxylic acid as a methyl ester, followed by a palladium-catalyzed N-arylation. The ester can be subsequently hydrolyzed to the carboxylic acid.

Step 2a: Esterification of this compound

Materials:

  • This compound

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate

Procedure:

  • Dissolve this compound in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-bromo-2-cyanobenzoate.

Step 2b: Buchwald-Hartwig Amination

Materials:

  • Methyl 4-bromo-2-cyanobenzoate

  • Amine (e.g., aniline, morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, BINAP, RuPhos)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., Toluene, Dioxane, tert-Butanol)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (1-2 mol%), the phosphine ligand (1.5-4 mol%), and the base (1.4-2.0 equiv) to an oven-dried Schlenk flask.

  • Add methyl 4-bromo-2-cyanobenzoate (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the specified temperature (typically 100-110 °C) with vigorous stirring.[3][4]

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2c: Saponification of the Methyl Ester

Materials:

  • N-arylated methyl 4-amino-2-cyanobenzoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water mixture

Procedure:

  • Dissolve the ester in a mixture of THF and water.

  • Add an excess of LiOH or NaOH (2-3 equiv).

  • Stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Acidify the reaction mixture with 1 M HCl to pH ~2-3 to precipitate the carboxylic acid.

  • Collect the solid by filtration or extract with an organic solvent.

  • Wash the solid with water and dry to obtain the final N-arylated 4-amino-2-cyanobenzoic acid.

Visualizations

Experimental_Workflow_Ullmann cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Amine - Copper Catalyst - Base inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (120-130°C, 24h) solvent->heat cool Cool to RT heat->cool acidify Acidify with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract purify Purify (Chromatography/ Recrystallization) extract->purify product Final Product: N-Aryl-4-amino-2-cyanobenzoic acid purify->product

Caption: Workflow for Copper-Catalyzed N-Arylation.

Experimental_Workflow_Buchwald cluster_esterification Step 1: Esterification cluster_amination Step 2: N-Arylation cluster_saponification Step 3: Saponification esterify Protect Carboxylic Acid as Methyl Ester combine Combine Ester, Amine, Pd-Catalyst, Ligand, Base esterify->combine react Heat under Inert Atmosphere combine->react hydrolyze Hydrolyze Ester (LiOH or NaOH) react->hydrolyze acidify_sapon Acidify to obtain Final Product hydrolyze->acidify_sapon final_product N-Aryl-4-amino-2-cyanobenzoic acid acidify_sapon->final_product start This compound start->esterify

Caption: Workflow for Palladium-Catalyzed N-Arylation.

References

Safe handling and storage procedures for 4-Bromo-2-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-2-cyanobenzoic acid (CAS No. 1223434-16-9) was not publicly available at the time of this writing. The following information is extrapolated from the safety data of structurally similar compounds, namely 4-Cyanobenzoic acid and 4-Bromobenzoic acid, and is intended as a guideline for experienced researchers.[1][2][3][4][5][6][7][8] It is imperative to obtain and review the specific SDS from the supplier before any handling or use of this compound.

Section 1: Hazard Identification and Precautionary Statements

This compound is a solid organic compound.[9][10] Based on its structural analogues, it should be handled as a hazardous substance. The primary hazards are expected to be skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[4][5][7]

Table 1: Extrapolated Hazard Identification and Precautionary Statements

Hazard ClassGHS Hazard Statement (Anticipated)Precautionary Statements (Anticipated)
Acute Toxicity, Oral H302: Harmful if swallowed.[7]P264: Wash skin thoroughly after handling.[5]P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.
Skin Corrosion/Irritation H315: Causes skin irritation.[4][5][7]P280: Wear protective gloves.[5]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]P362: Take off contaminated clothing and wash before reuse.[5]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation.[3][5][7]P280: Wear eye protection/face protection.[5]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]P337 + P313: If eye irritation persists: Get medical advice/attention.[5]
Specific target organ toxicity — Single exposure (Respiratory system) H335: May cause respiratory irritation.[5][6][7]P261: Avoid breathing dust.[5][7]P271: Use only outdoors or in a well-ventilated area.[5]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

Section 2: Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure when handling this compound.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[11]Protects against dust particles and splashes.
Skin Protection Nitrile gloves (inspect before use) and a lab coat.[12]Prevents skin contact, irritation, and potential absorption.
Respiratory Protection Use in a certified chemical fume hood.[11][13] If a fume hood is not available, a NIOSH-approved respirator for organic dusts may be necessary.Minimizes inhalation of dust particles.

Section 3: Experimental Protocols

  • Verification: Upon receipt, verify that the container is intact and properly labeled.

  • SDS Review: Ensure the supplier's SDS is available and has been reviewed by all personnel who will handle the compound.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.

This protocol outlines the steps for weighing the solid compound for use in a chemical synthesis.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[14]

    • Gather all necessary equipment (spatula, weigh boat, glassware) and place them inside the fume hood.

    • Don the appropriate PPE as specified in Table 2.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound from the storage container to the weigh boat using a clean spatula.

    • Avoid generating dust.[7] If dust is generated, ensure it is contained within the fume hood.

    • Securely close the storage container immediately after dispensing.

  • Transfer to Reaction Vessel:

    • Carefully add the weighed solid to the reaction vessel. A powder funnel may be used to facilitate the transfer and prevent spillage.

  • Decontamination:

    • Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a suitable solvent (e.g., isopropanol) and dispose of the waste appropriately.

    • Remove gloves and wash hands thoroughly with soap and water after handling is complete.[15]

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][7]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][4][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1][4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
  • Spill Response:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[4][7]

    • Ventilate the area and decontaminate the spill site.

  • Waste Disposal:

    • Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local regulations. This material may be classified as hazardous waste.[7]

Section 4: Workflow and Pathway Visualizations

The following diagram illustrates the safe handling workflow for a hazardous chemical powder like this compound in a research setting.

SafeHandlingWorkflow Receiving Receiving and Verification Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Inspect & Log Prep Pre-Experiment Preparation (Don PPE, Prepare Fume Hood) Storage->Prep Retrieve Chemical Weighing Weighing and Handling (Inside Fume Hood) Prep->Weighing Ready for Handling Reaction Use in Experiment Weighing->Reaction Transfer to Reaction Decon Decontamination of Workspace and Equipment Weighing->Decon Post-Weighing Cleanup Reaction->Decon Post-Reaction Cleanup End End of Procedure (Remove PPE, Wash Hands) Reaction->End Disposal Waste Disposal (Hazardous Waste Stream) Decon->Disposal Collect Waste Decon->End Final Cleanup

Caption: Safe handling workflow for this compound.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-Bromo-2-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Bromo-2-cyanobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete Diazotization (Sandmeyer Route): The reaction of the amine precursor with nitrous acid may be incomplete due to incorrect temperature or acidity.- Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. - Ensure the reaction mixture is sufficiently acidic to generate nitrous acid in situ.
Catalyst Inactivity (Palladium-catalyzed Cyanation): The palladium catalyst can be poisoned by an excess of cyanide ions, leading to deactivation.- Use a slow-addition technique for the cyanide source. - Employ a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) to maintain a low concentration of free cyanide. - Ensure the use of appropriate ligands to stabilize the palladium catalyst.
High Reaction Temperature (Rosenmund-von Braun Reaction): While high temperatures are often required, excessively high temperatures can lead to decomposition of the starting material or product.- Optimize the reaction temperature by running small-scale trials at different temperatures. - Consider using a high-boiling point aprotic polar solvent like DMF or NMP to allow for a controlled, elevated temperature.
Presence of a Major Impurity with a Similar Retention Time in Chromatography Incomplete Cyanation: The starting material (e.g., 4-bromo-2-iodobenzoic acid or 2-amino-4-bromobenzoic acid) has not fully reacted.- Increase the reaction time or temperature moderately. - Add a slight excess of the cyanation reagent. - If using a palladium catalyst, ensure it is active and not poisoned.
Product Contains Significant Amounts of 4-bromo-2-carbamoylbenzoic acid Hydrolysis of the Nitrile Group: The cyano group is susceptible to hydrolysis to the corresponding amide, especially under acidic or basic conditions at elevated temperatures.- Use milder reaction conditions (lower temperature, shorter reaction time). - If the reaction is performed under acidic or basic conditions, neutralize the reaction mixture promptly upon completion. - Consider using a non-aqueous workup procedure.
Formation of a Debrominated Byproduct (2-cyanobenzoic acid) Benzyne Intermediate Formation: Under strongly basic conditions (e.g., using LDA), a benzyne intermediate can form, leading to the loss of the bromine substituent.- Avoid the use of excessively strong bases. - If a strong base is necessary, carefully control the temperature and addition rate.
Isolation of a Decarboxylated Product (4-bromobenzonitrile) High Reaction Temperatures: The carboxylic acid group can be lost as carbon dioxide at elevated temperatures, particularly in the presence of copper catalysts.[1]- Maintain the lowest possible temperature that allows for a reasonable reaction rate. - Minimize the reaction time at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic routes include:

  • Sandmeyer Reaction: This involves the diazotization of 2-amino-4-bromobenzoic acid followed by cyanation using a copper(I) cyanide catalyst.[2]

  • Palladium-Catalyzed Cyanation: This route typically uses a starting material like 4-bromo-2-iodobenzoic acid or 4-bromo-2-chlorobenzoic acid and a palladium catalyst with a cyanide source.

  • Rosenmund-von Braun Reaction: This method involves the reaction of an aryl halide (e.g., 4-bromo-2-iodobenzoic acid) with a stoichiometric amount of copper(I) cyanide at high temperatures.[3]

Q2: I observe a byproduct with a mass corresponding to the addition of water to my product. What is it and how can I avoid it?

A2: This byproduct is likely 4-bromo-2-carbamoylbenzoic acid, formed by the hydrolysis of the nitrile group of your desired product. This is a common side reaction, especially under harsh acidic or basic conditions and at elevated temperatures. To minimize its formation, you can try using milder reaction conditions, reducing the reaction time, and ensuring a prompt and careful workup to avoid prolonged exposure to acidic or basic environments.[4][5]

Q3: My final product shows a loss of the bromine atom. What could be the cause?

A3: The loss of the bromine atom, resulting in the formation of 2-cyanobenzoic acid, can occur through a benzyne intermediate, particularly if very strong bases like lithium diisopropylamide (LDA) are used in the synthesis. It can also be a result of reductive dehalogenation under certain catalytic conditions. To avoid this, carefully select your base and reaction conditions.

Q4: Is the formation of the isocyanide isomer a concern in this synthesis?

A4: The formation of 4-bromo-2-isocyanobenzoic acid is a potential side reaction because the cyanide ion is an ambident nucleophile. While typically a minor byproduct in aryl nitrile synthesis, its formation can be influenced by the reaction conditions. Using polar aprotic solvents and alkali metal cyanides tends to favor the formation of the desired nitrile.

Q5: What are the typical impurities I should look for during the purification of this compound?

A5: Besides the side products mentioned above (the amide, debrominated product, isocyanide, and decarboxylated product), you should also look for unreacted starting materials. In the case of the Sandmeyer reaction, biaryl impurities formed through radical coupling can also be present.[2]

Summary of Potential Side Reactions and Byproducts

Side Reaction Byproduct Name Chemical Structure of Byproduct Conditions Favoring Formation Approximate % Impurity (if known)
Nitrile Hydrolysis 4-Bromo-2-carbamoylbenzoic acidC₈H₆BrNO₃High temperatures, prolonged reaction times in acidic or basic media.Variable, can be significant if conditions are not controlled.
Further Hydrolysis 4-Bromophthalic acidC₈H₅BrO₄Harsh acidic or basic conditions, extended heating.Generally low, but possible with vigorous hydrolysis.
Isocyanide Formation 4-Bromo-2-isocyanobenzoic acidC₈H₄BrNO₂Reaction conditions that favor attack by the nitrogen end of the cyanide ion.Typically a minor impurity.
Debromination 2-Cyanobenzoic acidC₈H₅NO₂Use of very strong bases (e.g., LDA), formation of benzyne intermediates.Minor, but dependent on the specific base and conditions.
Decarboxylation 4-BromobenzonitrileC₇H₄BrNHigh reaction temperatures, especially in the presence of copper catalysts.[1]Can be significant at temperatures exceeding 200°C.[1]
Dimerization/Biaryl Formation Biphenyl derivatives(Varies)Radical mechanism, as in the Sandmeyer reaction.[2]Typically minor impurities.

Experimental Protocols

Representative Protocol: Sandmeyer Reaction for the Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Starting Material: 2-amino-4-bromobenzoic acid

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-bromobenzoic acid (1 equivalent) in a solution of hydrochloric acid (e.g., 3 M) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Synthesis of this compound issue Problem Encountered? start->issue low_yield Low or No Product issue->low_yield Yes impurity Presence of Impurities issue->impurity Yes end Successful Synthesis issue->end No check_diazotization Check Diazotization Conditions (Temp, Acidity) low_yield->check_diazotization check_catalyst Check Catalyst Activity (Palladium Poisoning) low_yield->check_catalyst optimize_temp Optimize Reaction Temperature low_yield->optimize_temp incomplete_cyanation Incomplete Cyanation? impurity->incomplete_cyanation check_diazotization->end check_catalyst->end optimize_temp->end hydrolysis Nitrile Hydrolysis? incomplete_cyanation->hydrolysis No increase_time_temp Increase Reaction Time/Temp incomplete_cyanation->increase_time_temp Yes add_cyanide Add More Cyanide Reagent incomplete_cyanation->add_cyanide Yes debromination Debromination? hydrolysis->debromination No milder_conditions Use Milder Conditions (Lower Temp, Shorter Time) hydrolysis->milder_conditions Yes decarboxylation Decarboxylation? debromination->decarboxylation No avoid_strong_base Avoid Strong Bases debromination->avoid_strong_base Yes lower_temp Lower Reaction Temperature decarboxylation->lower_temp Yes decarboxylation->end No increase_time_temp->end add_cyanide->end milder_conditions->end avoid_strong_base->end lower_temp->end

A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Coupling Reactions of 4-Bromo-2-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing reaction conditions for coupling reactions involving 4-Bromo-2-cyanobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the two functional groups on the aromatic ring: the carboxylic acid and the ortho-cyano group.

  • Carboxylic Acid Group: Under the basic conditions typical for many coupling reactions, the carboxylic acid will be deprotonated to a carboxylate salt. This can lead to several issues:

    • Solubility Problems: The carboxylate salt may have poor solubility in common organic solvents, potentially slowing down or inhibiting the reaction.

    • Catalyst Inhibition: The carboxylate group can coordinate with the palladium catalyst, which may affect its catalytic activity.

    • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as CO2, leading to the formation of byproducts.

  • Ortho-Cyano Group: The electron-withdrawing nature of the cyano group can influence the electronic properties of the aryl halide. Additionally, its proximity to the reaction center can present steric challenges and potentially coordinate with the metal catalyst.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What should I investigate first?

A2: Low yields in Suzuki-Miyaura couplings can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Reagent and Catalyst Quality: Ensure that the palladium catalyst, ligands, and boronic acid are fresh and have been stored under appropriate conditions to prevent degradation. Phosphine ligands, in particular, are susceptible to oxidation.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure all solvents are properly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Base Selection: The choice and solubility of the base are crucial. For substrates with acidic protons like this compound, a stronger base or a higher equivalent of a weaker base may be necessary. Consider screening bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] The presence of water can be important for the activity of some inorganic bases.

  • Solvent System: Poor solubility of the carboxylate salt of the starting material can be a major issue.[1] Employing a mixed solvent system, such as dioxane/water or THF/water, can improve solubility.[1]

Q3: I am observing significant amounts of side products in my coupling reaction. What are the likely culprits and how can I minimize them?

A3: Common side products in palladium-catalyzed cross-coupling reactions include:

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It is often promoted by the presence of oxygen. Improving degassing procedures can help minimize this.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. Using milder bases or lower reaction temperatures can sometimes reduce this side reaction.

  • Dehalogenation: The bromine atom on the this compound is replaced by a hydrogen atom. This can be caused by impurities or side reactions with the solvent or base. Ensuring high purity of all reagents is important.

  • Decarboxylation: As mentioned, loss of the carboxylic acid group can occur at higher temperatures. If this is a significant issue, consider using milder reaction conditions or protecting the carboxylic acid group as an ester.

  • Nitrile Hydrolysis: Under aqueous basic or acidic conditions, the cyano group can be hydrolyzed to an amide or a carboxylic acid, especially at elevated temperatures.[2][3][4] If this is observed, minimizing reaction time and temperature, or performing the reaction under anhydrous conditions might be necessary.

Q4: Should I protect the carboxylic acid group on this compound before performing the coupling reaction?

A4: Protecting the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester), can be an effective strategy to circumvent issues like poor solubility of the carboxylate salt and potential catalyst inhibition.[5] This adds extra steps to the synthesis (protection and deprotection) but can lead to cleaner reactions and higher yields, especially if harsh conditions are required for the coupling. The choice of protecting group should be compatible with the planned coupling and deprotection conditions.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low to No Yield Inactive catalyst or ligandUse fresh, high-quality catalyst and ligand. Consider using a pre-catalyst.
Poor substrate solubilityUse a co-solvent system (e.g., dioxane/water, THF/water, DMF/water).[1]
Inappropriate baseScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure adequate base equivalents (typically 2-3 eq.).
Insufficient degassingThoroughly degas all solvents and reagents. Maintain a strict inert atmosphere.
Significant Homocoupling Presence of oxygenImprove degassing procedures (e.g., freeze-pump-thaw cycles or bubbling with inert gas for an extended period).
Protodeboronation of Boronic Acid Base is too strong or temperature is too highUse a milder base (e.g., KF) or lower the reaction temperature. Consider using a boronic ester (e.g., pinacol ester).
Decarboxylation of Starting Material High reaction temperatureReduce the reaction temperature. If high temperature is necessary, consider protecting the carboxylic acid as an ester.
Hydrolysis of Cyano Group Presence of water and high temperature/prolonged reaction timeMinimize reaction time and temperature. If possible, use anhydrous conditions.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low Conversion Inappropriate ligandThe choice of ligand is critical. Screen a variety of Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos).[6]
Base is not strong enough or is insolubleUse a strong, soluble base like NaOtBu, K₃PO₄, or LHMDS.[7]
Catalyst inhibition by the carboxylateConsider protecting the carboxylic acid as an ester.
Dehalogenation Unstable catalytic intermediateChange the ligand or use a lower reaction temperature.
Reaction Stalls Catalyst deactivationUse a more robust pre-catalyst. Ensure strict exclusion of air.
Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Low Yield Inactive copper co-catalystUse fresh, high-quality CuI. Consider a copper-free protocol if copper is suspected to cause issues.
Inappropriate baseTypically, an amine base like triethylamine or diisopropylamine is used. Ensure it is anhydrous.
Alkyne homocoupling (Glaser coupling)This is a common side reaction promoted by oxygen. Rigorous degassing is essential.
Poor Solubility Substrate insolubility in non-polar solventsUse a more polar aprotic solvent like DMF or THF.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
Parameter Condition 1 Condition 2 Condition 3
Aryl Halide This compound (1.0 eq)This compound (1.0 eq)This compound (1.0 eq)
Boronic Acid Arylboronic acid (1.2-1.5 eq)Arylboronic acid (1.2-1.5 eq)Arylboronic acid (1.2-1.5 eq)
Catalyst Pd(PPh₃)₄ (3-5 mol%)PdCl₂(dppf) (3-5 mol%)Buchwald Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
Base K₂CO₃ (2.0-3.0 eq)K₃PO₄ (2.0-3.0 eq)Cs₂CO₃ (2.0-3.0 eq)
Solvent Dioxane/H₂O (4:1)THF/H₂O (4:1)Toluene/H₂O (10:1)
Temperature 80-100 °C70-90 °C90-110 °C
Reaction Time 12-24 h12-24 h8-16 h
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound (or its ester)
Parameter Condition 1 (Primary Amine) Condition 2 (Secondary Amine)
Aryl Halide This compound derivative (1.0 eq)This compound derivative (1.0 eq)
Amine Primary amine (1.2 eq)Secondary amine (1.2 eq)
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)RuPhos (4 mol%)
Base NaOtBu (1.5 eq)K₃PO₄ (2.0 eq)
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 90-110 °C100-120 °C
Reaction Time 12-24 h16-30 h

Note: For Buchwald-Hartwig amination, it is highly recommended to first protect the carboxylic acid as an ester to avoid complications with the strong bases used.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon) for 5-10 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Then, add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If the product is a carboxylic acid, acidify the aqueous layer and extract with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (using the methyl ester of the starting material)
  • Esterification: Convert this compound to its methyl ester using standard procedures (e.g., SOCl₂ in methanol or TMSCHN₂).

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the methyl 4-bromo-2-cyanobenzoate (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv) to a dry reaction tube.

  • Reagent Addition: Add the amine (1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at the specified temperature (e.g., 100 °C) for the required time.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude ester product by flash column chromatography.

  • Hydrolysis: If the carboxylic acid is the desired final product, hydrolyze the purified ester using standard conditions (e.g., LiOH in THF/water).

Visualizations

Experimental_Workflow_Suzuki_Coupling start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst_solvent Add Catalyst and Degassed Solvent inert->catalyst_solvent reaction Heat and Stir (e.g., 80-110 °C) catalyst_solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purification Purify Product (Chromatography/ Recrystallization) workup->purification end End purification->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic start Low Yield or No Reaction check_reagents Check Reagent Quality and Catalyst Activity start->check_reagents side_reactions Identify and Mitigate Side Reactions start->side_reactions Byproducts Observed check_atmosphere Verify Inert Atmosphere and Degassing check_reagents->check_atmosphere Reagents OK check_conditions Screen Bases, Solvents, and Temperature check_atmosphere->check_conditions Atmosphere OK check_solubility Address Solubility Issues (Co-solvents) check_conditions->check_solubility Still Low Yield protecting_group Consider Protecting the Carboxylic Acid check_solubility->protecting_group Solubility Addressed homocoupling Improve Degassing side_reactions->homocoupling Homocoupling? protodeboronation Use Milder Base/ Lower Temperature side_reactions->protodeboronation Protodeboronation? decarboxylation Lower Temperature/ Protecting Group side_reactions->decarboxylation Decarboxylation?

Caption: A logical workflow for troubleshooting common issues in coupling reactions.

References

Overcoming solubility issues with 4-Bromo-2-cyanobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals during reactions involving 4-Bromo-2-cyanobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its structure, this compound is a polar molecule. It is expected to be soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in polar protic solvents like ethanol and methanol is likely to be moderate. In aqueous solutions, its solubility is expected to be low at neutral pH but can be significantly increased in basic conditions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[1][2]

Q2: I am having trouble dissolving this compound in my reaction solvent. What should I do first?

Initially, ensure you are using a suitable polar aprotic solvent such as DMF or DMSO. If solubility is still an issue, try gentle heating of the mixture with stirring. Sonication can also be an effective method to help break down solid particles and enhance dissolution. It is also possible that the concentration is too high; in which case, increasing the solvent volume should be considered.

Q3: Can I use a co-solvent to improve the solubility of this compound?

Yes, using a co-solvent system can be very effective. For reactions that can tolerate it, adding a small amount of a solvent in which the compound is highly soluble (like DMF or DMSO) to a less effective solvent can improve the overall solvating power of the mixture. For certain reactions like Suzuki couplings, a mixture of an organic solvent (e.g., dioxane or toluene) with water is common, especially when using an inorganic base that is water-soluble.[3]

Q4: How does pH affect the solubility of this compound in aqueous solutions?

The carboxylic acid group on this compound makes its aqueous solubility highly pH-dependent. At acidic or neutral pH, the compound exists in its less soluble protonated form. By increasing the pH to a basic range (typically pH > 8), the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more soluble in water.[1][2] This can be achieved by the dropwise addition of a base like sodium hydroxide.

Q5: My reaction requires basic conditions, and my this compound is precipitating. What is happening?

In reactions like Suzuki coupling that require a base, the this compound will be deprotonated to its carboxylate salt. While this salt form is more soluble in water, it may be poorly soluble in the organic solvent, causing it to precipitate out of the reaction mixture. This can hinder the reaction rate. To address this, a mixed solvent system (e.g., dioxane/water) or the use of a phase-transfer catalyst may be necessary to facilitate the reaction between the organic-soluble and water-soluble components.[3][4]

Troubleshooting Guides

Issue: Difficulty Dissolving this compound in an Organic Solvent

If you are encountering problems dissolving this compound, follow these steps:

  • Verify Solvent Choice : Confirm you are using a polar aprotic solvent such as DMF or DMSO.

  • Increase Solvent Volume : The desired concentration may be too high. Try adding more solvent.

  • Apply Gentle Heat : While stirring, gently warm the mixture. Be cautious not to exceed the thermal stability of the compound or other reactants.

  • Use Sonication : Place the mixture in an ultrasonic bath to aid in the dissolution process.

  • Consider a Co-solvent : If compatible with your reaction, add a small amount of a stronger solubilizing solvent.

Issue: Compound Precipitates During Reaction

Precipitation during a reaction can indicate a change in the solubility of the starting material or a product.

  • pH-Related Precipitation in Aqueous Media : If your reaction is in an aqueous or mixed aqueous/organic system, check the pH. If the pH has shifted to a more acidic range, the protonated form of the benzoic acid may be precipitating. Adjusting the pH to be more basic can redissolve the compound.

  • Salt Precipitation in Organic Media : In anhydrous organic reactions with a base, the carboxylate salt of the starting material may be insoluble. In such cases:

    • Switch to a more polar solvent system if the reaction chemistry allows.

    • For biphasic reactions, consider the use of a phase-transfer catalyst to shuttle the carboxylate salt into the organic phase.[3]

    • If applicable, protecting the carboxylic acid group as an ester prior to the reaction can prevent salt formation.[4]

Data Presentation

Qualitative Solubility of this compound
SolventSolvent TypeExpected SolubilityNotes
Water (neutral pH)Polar ProticLow
Water (basic pH, >8)Polar ProticHighForms a soluble carboxylate salt.
MethanolPolar ProticModerately Soluble
EthanolPolar ProticModerately Soluble
N,N-Dimethylformamide (DMF)Polar AproticSolubleA good first choice for many reactions.[5]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleAnother excellent choice for creating stock solutions.
Tetrahydrofuran (THF)Polar AproticModerately SolubleOften used in reactions like amide couplings.
Dichloromethane (DCM)Nonpolar AproticSlightly Soluble
TolueneNonpolar AproticSlightly Soluble

Experimental Protocols

Protocol 1: Solubilization of this compound in an Organic Solvent

This protocol describes a general procedure for dissolving this compound in a polar aprotic solvent for use in a chemical reaction.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Glass vial or flask with a magnetic stir bar

  • Magnetic stir plate with heating capabilities (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the desired amount of this compound and add it to the reaction vessel.

  • Add the calculated volume of anhydrous DMF or DMSO to achieve the target concentration.

  • Begin stirring the mixture at room temperature.

  • If the compound does not fully dissolve, gently heat the mixture to 40-50°C while continuing to stir.

  • Alternatively, or in conjunction with heating, place the vessel in an ultrasonic bath for 10-15 minute intervals until the solid is fully dissolved.

  • Once a clear solution is obtained, allow it to cool to the desired reaction temperature before adding other reagents.

Protocol 2: pH-Mediated Solubilization of this compound in an Aqueous Solution

This protocol outlines the steps to dissolve this compound in water by converting it to its more soluble carboxylate salt.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Beaker with a magnetic stir bar

  • Magnetic stir plate

Procedure:

  • Add the desired amount of this compound to a beaker containing deionized water.

  • Begin stirring the suspension at room temperature.

  • Slowly add the 1 M NaOH solution dropwise to the suspension.

  • Monitor the pH of the solution as the base is added.

  • Continue adding NaOH until the solid fully dissolves and the pH is in the desired basic range (e.g., pH 8-9).

  • The resulting clear solution contains the sodium salt of this compound and is ready for use in aqueous-based reactions.

Mandatory Visualization

experimental_workflow cluster_start Start: Undissolved Compound cluster_organic Organic Solvent Path cluster_aqueous Aqueous Solvent Path start 4-Bromo-2-cyanobenzoic acid solid add_solvent Add Polar Aprotic Solvent (e.g., DMF, DMSO) start->add_solvent For organic reactions add_water Add Deionized Water start->add_water For aqueous reactions stir Stir at Room Temp. add_solvent->stir check1 Fully Dissolved? stir->check1 heat_sonicate Gentle Heat / Sonicate check1->heat_sonicate No solution1 Homogeneous Solution for Reaction check1->solution1 Yes check2 Fully Dissolved? heat_sonicate->check2 check2->solution1 Yes fail1 Consider Alternative Solvent/Co-solvent check2->fail1 No add_base Add Base (e.g., NaOH) dropwise add_water->add_base check3 Fully Dissolved? add_base->check3 solution2 Aqueous Solution of Carboxylate Salt check3->solution2 Yes fail2 Check for Impurities/ Incorrect pH check3->fail2 No

Caption: Workflow for dissolving this compound.

troubleshooting_workflow start Solubility Issue Encountered solvent_type Is the solvent appropriate? (Polar aprotic for organic reactions) start->solvent_type use_polar Use DMF, DMSO, or a suitable polar solvent solvent_type->use_polar No concentration Is the concentration too high? solvent_type->concentration Yes use_polar->concentration add_solvent Increase solvent volume concentration->add_solvent Yes physical_methods Have physical methods been tried? concentration->physical_methods No add_solvent->physical_methods apply_heat Apply gentle heat (40-50°C) and/or sonication physical_methods->apply_heat No reaction_context Is precipitation occurring during the reaction? physical_methods->reaction_context Yes apply_heat->reaction_context check_ph For aqueous systems: Check and adjust pH to basic range reaction_context->check_ph Yes, in aqueous or mixed solvent cosolvent_ptc For organic systems with a base: Use a co-solvent (e.g., water) and/or a phase-transfer catalyst reaction_context->cosolvent_ptc Yes, in organic solvent with base success Solubility Issue Resolved reaction_context->success No check_ph->success cosolvent_ptc->success

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Bromo-2-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during chemical reactions with this versatile building block. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The main challenges with this compound stem from its multifunctional nature, possessing a carboxylic acid, a bromo substituent, and a nitrile group. Key considerations include managing chemoselectivity between these reactive sites, potential solubility issues in common organic solvents, and the possibility of side reactions such as the hydrolysis of the nitrile group under certain conditions.

Q2: I am observing poor solubility of this compound in my reaction solvent. What can I do?

Q3: My Suzuki coupling reaction with this compound is giving a low yield. What are the potential causes and solutions?

A3: Low yields in Suzuki coupling reactions with this compound can be attributed to several factors:

  • Catalyst Inactivation: Ensure your palladium catalyst is fresh and active. For electron-deficient aryl bromides, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos to facilitate the oxidative addition step.

  • Inappropriate Base: The choice of base is critical. A base is required to activate the boronic acid.[2] For substrates with acidic protons like a carboxylic acid, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.

  • Poor Substrate Solubility: As mentioned, solubility can be a major issue. A mixed solvent system, such as dioxane/water or THF/water, can improve the solubility of the carboxylate salt formed under basic conditions.[3]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions.[3] Ensure thorough degassing of your reaction mixture to minimize oxygen, which can promote homocoupling. Using a more stable boronic ester (e.g., a pinacol ester) can mitigate protodeboronation.

Q4: I am struggling with amide coupling to the carboxylic acid of this compound. What are the key parameters to optimize?

A4: Successful amide coupling requires careful optimization of the coupling agent, base, and reaction conditions:

  • Coupling Reagent: For efficient amide bond formation, consider using modern coupling reagents. Uronium/aminium-based reagents like HATU and HBTU are highly effective.[4] Carbodiimides such as EDC, often used with additives like HOBt or OxymaPure, are also a robust choice.[4]

  • Base Selection: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to deprotonate the carboxylic acid and neutralize acidic byproducts.[4]

  • Preventing Side Reactions: The nitrile group is generally stable under standard amide coupling conditions. However, to avoid potential side reactions, it is good practice to pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.[4] Running the reaction at a lower temperature (e.g., 0 °C) can also help control competing reactions.[4]

Q5: Is the nitrile group on this compound susceptible to hydrolysis during my reaction?

A5: Yes, the nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions, especially at elevated temperatures.[5] If your reaction conditions are strongly acidic or basic and require heating, be aware of this potential side reaction. Monitoring your reaction by TLC or LC-MS for the appearance of byproducts corresponding to the amide or the dicarboxylic acid is recommended.

Troubleshooting Common Reactions

Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and an appropriate phosphine ligand (e.g., SPhos, XPhos).
Inappropriate baseScreen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
Poor substrate solubilityUse a mixed solvent system (e.g., dioxane/water, THF/water) to improve solubility.
Suboptimal temperatureCautiously increase the reaction temperature, but be mindful of potential catalyst decomposition.
Significant Side Products Homocoupling of boronic acidImprove degassing procedures to remove oxygen.
ProtodeboronationUse a milder base or lower reaction temperature. Consider using a boronic ester.
DehalogenationEnsure high purity of reagents and solvents. A change in ligand or catalyst may be necessary.
Amide Coupling
Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete activation of the carboxylic acidIncrease the equivalents of the coupling reagent (1.1-1.5 eq). Consider a more potent coupling reagent like HATU.
Poor nucleophilicity of the amineIncrease reaction time and/or temperature.
Hydrolysis of the activated esterUse anhydrous solvents and reagents.
Presence of a Major Byproduct Self-coupling of the starting materialLower the reaction temperature. Pre-activate the carboxylic acid before adding the amine. Add the amine slowly to the reaction mixture.
Guanidinium byproduct formationThis can occur with uronium/aminium-based reagents. Use a slight excess of the carboxylic acid relative to the coupling reagent.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl compound.

Protocol 2: Amide Coupling of this compound using HATU

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound in anhydrous DMF under an inert atmosphere.

  • Add DIPEA to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU to the solution and stir for 15-30 minutes to allow for pre-activation.

  • Add the amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Data Presentation

Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling
Aryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-Bromobenzoic acidPhenylboronic acidPd/C (ligand-free)-K₂CO₃ (2.0)EtOH/H₂ORTHigh
4-Bromobenzoic acidPhenylboronic acidPdCl₂(Ad-L) (0.5)-Na₂CO₃ (2.4)H₂O/MeOHRT>98
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (3.0)H₂ORT97
3-Bromobenzoic acid4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (3.0)H₂ORT95

Note: Yields are based on analogous substrates and serve as a general guide. Actual yields with this compound may vary.

Table 2: Recommended Reagents for Amide Coupling
Coupling ReagentAdditiveBaseTypical SolventKey Advantages
HATU-DIPEA, TEADMF, CH₂Cl₂High efficiency, rapid reactions.
EDCHOBt, OxymaPureDIPEA, NMMDMF, CH₂Cl₂Cost-effective, robust.
PyBOP-DIPEA, TEADMF, CH₂Cl₂Minimizes certain side reactions.

Visualizations

experimental_workflow_suzuki cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Arylboronic acid Pd Catalyst & Base degas Degas with Inert Gas reagents->degas solvent Add Degassed Solvent degas->solvent heat Heat with Stirring (80-100 °C) solvent->heat monitor Monitor byTLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Purify by Chromatography or Recrystallization extract->purify product product purify->product Final Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

experimental_workflow_amide cluster_activation Pre-activation cluster_coupling Coupling cluster_workup Workup & Purification reagents Dissolve Acid & Base in Anhydrous DMF cool Cool to 0 °C reagents->cool add_coupling Add Coupling Reagent (e.g., HATU) cool->add_coupling add_amine Add Amine add_coupling->add_amine react Stir and Monitor (TLC/LC-MS) add_amine->react quench Quench with Water react->quench extract Extract Product quench->extract purify Purify by Chromatography or Recrystallization extract->purify product product purify->product Final Product

Caption: Experimental workflow for amide coupling.

troubleshooting_logic start Low Reaction Yield? check_solubility Is the starting material fully dissolved? start->check_solubility check_reagents Are reagents (catalyst, base, coupling agent) fresh and active? check_solubility->check_reagents Yes solubility_issue Improve Solubility: - Use polar aprotic solvent (DMF, DMSO) - Gentle heating/sonication - Use co-solvent system check_solubility->solubility_issue No check_conditions Are reaction conditions (temperature, atmosphere) optimal? check_reagents->check_conditions Yes reagent_issue Replace Reagents: - Use fresh catalyst/reagents - Screen different bases/ligands check_reagents->reagent_issue No check_side_reactions Are there significant side products? check_conditions->check_side_reactions Yes conditions_issue Optimize Conditions: - Adjust temperature - Ensure inert atmosphere (for Suzuki) - Use anhydrous conditions (for amide coupling) check_conditions->conditions_issue No side_reaction_issue Address Side Reactions: - Improve degassing - Use milder conditions - Pre-activate carboxylic acid check_side_reactions->side_reaction_issue Yes success Reaction Optimized check_side_reactions->success No solubility_issue->start reagent_issue->start conditions_issue->start side_reaction_issue->start

Caption: Troubleshooting decision-making flowchart.

References

Technical Support Center: Synthesis of 4-Bromo-2-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 4-Bromo-2-cyanobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic strategies involve a two-step process. The first step is the introduction of the cyano group onto a substituted benzene ring, typically via a Sandmeyer reaction on an appropriate aminobenzoic acid derivative. The second step is the conversion of a precursor group (like a methyl group) into the carboxylic acid via oxidation.

Q2: What is the critical control point in the Sandmeyer reaction for introducing the cyano group?

A2: Temperature control during the diazotization step is paramount. The diazonium salt intermediate is thermally unstable and prone to decomposition, which can lead to the formation of phenolic impurities and other byproducts. It is crucial to maintain the reaction temperature between 0-5°C.

Q3: What are the typical impurities that can be expected in the synthesis of this compound?

A3: Potential impurities can arise from both the Sandmeyer reaction and the oxidation step. These may include:

  • From the Sandmeyer reaction: 4-Bromo-2-hydroxybenzoic acid (phenolic impurity), biaryl compounds, and unreacted starting materials.

  • From the oxidation of a methyl group: Incomplete oxidation can leave residual 4-bromo-2-methylbenzonitrile. Over-oxidation is less common but can lead to ring-opened byproducts under harsh conditions.

  • From hydrolysis of the nitrile: The corresponding amide, 4-bromo-2-carbamoylbenzoic acid, can be formed as an intermediate.

Q4: How can I purify the final this compound product?

A4: Purification can typically be achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture. The acidic nature of the product also allows for purification via acid-base extraction. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified product can be an effective strategy.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete diazotization in the Sandmeyer reaction.Ensure the complete dissolution of the starting amine in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper.
Decomposition of the diazonium salt.Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath. Add the sodium nitrite solution slowly and with vigorous stirring to ensure efficient heat dissipation.
Incomplete oxidation of the precursor.Increase the reaction time or the amount of oxidizing agent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Presence of Phenolic Impurity (4-Bromo-2-hydroxybenzoic acid) Decomposition of the diazonium salt due to elevated temperatures.Improve temperature control during the diazotization and Sandmeyer reaction steps.
Presence of Amide Impurity (4-Bromo-2-carbamoylbenzoic acid) Incomplete hydrolysis of the nitrile group (if the synthesis involves this step).Extend the reaction time or increase the concentration of the acid or base used for hydrolysis.
Product is Difficult to Crystallize Presence of significant amounts of impurities.Purify the crude product using acid-base extraction before attempting recrystallization.
Inappropriate recrystallization solvent.Screen a variety of solvent systems. A mixture of a good solvent and a poor solvent often yields better crystals.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction and Hydrolysis

This protocol is based on a general procedure for similar transformations.

Step 1: Diazotization and Cyanation of 2-Amino-4-bromobenzoic acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-bromobenzoic acid in a suitable acidic solution (e.g., a mixture of concentrated sulfuric acid and water) and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C. Stir vigorously during the addition.

  • After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the mixture, and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound.

Step 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

  • Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Start: 2-Amino-4-bromobenzoic acid diazotization Diazotization (NaNO2, H2SO4, 0-5°C) start->diazotization sandmeyer Sandmeyer Reaction (CuCN, NaCN) diazotization->sandmeyer product Crude this compound sandmeyer->product hydrolysis Hydrolysis (if starting from nitrile precursor) (Acid or Base) extraction Acid-Base Extraction product->extraction recrystallization Recrystallization extraction->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental Workflow for the Synthesis and Purification of this compound.

impurity_formation cluster_main_reaction Main Synthetic Pathway cluster_impurities Potential Impurity Formation Pathways starting_material 2-Amino-4-bromobenzoic acid diazonium_salt Diazonium Salt Intermediate starting_material->diazonium_salt Diazotization unreacted_sm Unreacted Starting Material starting_material->unreacted_sm Incomplete Reaction target_product This compound diazonium_salt->target_product Sandmeyer Reaction phenolic_impurity 4-Bromo-2-hydroxybenzoic acid diazonium_salt->phenolic_impurity Decomposition (High Temperature) amide_impurity 4-Bromo-2-carbamoylbenzoic acid target_product->amide_impurity Incomplete Hydrolysis

Caption: Logical Relationship of Main Reaction and Potential Impurity Formation.

Technical Support Center: Catalyst Selection for Reactions with 4-Bromo-2-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed information on catalyst selection, experimental protocols, and troubleshooting for efficient cross-coupling reactions involving 4-Bromo-2-cyanobenzoic acid. The unique substitution pattern of this molecule, featuring an electron-withdrawing cyano group ortho to the bromine and a carboxylic acid meta to the cyano group, presents specific challenges that require careful consideration of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges arise from the electronic and steric properties of the substituents:

  • Steric Hindrance: The ortho-cyano group can sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step, which is often rate-limiting.

  • Electronic Effects: The electron-withdrawing nature of both the cyano and carboxylic acid groups can decrease the electron density of the aryl bromide, which can affect the rate of oxidative addition.

  • Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with basic reagents. In its carboxylate form, it can also chelate to the palladium center, potentially inhibiting the catalyst. This can also lead to solubility issues.

Q2: Which type of palladium catalyst is generally most effective for this substrate?

A2: For sterically hindered and electron-deficient aryl bromides like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are often the most effective. Ligands such as SPhos, XPhos, and RuPhos can promote the challenging oxidative addition and facilitate reductive elimination. For specific reaction types, pre-formed catalysts like [Pd(cinnamyl)Cl]₂ with a suitable ligand can also be highly active.

Q3: How can I minimize side reactions?

A3: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partners. To minimize these:

  • Ensure an inert atmosphere: Oxygen can promote homocoupling and catalyst decomposition. Rigorous degassing of solvents and reagents is crucial.

  • Use high-purity reagents: Impurities can poison the catalyst.

  • Optimize reaction temperature and time: Prolonged reaction times at high temperatures can lead to byproduct formation.

  • Choose the right base: The choice of base is critical. For substrates with acidic protons, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like alkoxides to avoid side reactions.

Q4: Should I protect the carboxylic acid group?

A4: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can be beneficial, especially if you are experiencing issues with solubility or catalyst inhibition. However, this adds extra steps to your synthesis. It is often worth attempting the reaction with the free carboxylic acid first, using appropriate conditions (e.g., a suitable base and solvent system), before resorting to a protection strategy.

Catalyst Performance Data

The following tables summarize typical catalyst systems and their performance in reactions with substrates analogous to this compound. Please note that optimal conditions for your specific reaction may vary and require screening.

Suzuki-Miyaura Coupling Performance
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95Effective for electron-deficient aryl bromides.[1]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801295A common and reliable catalyst system.[1]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10012~85A classic catalyst, may require higher temperatures.[1]
NiCl₂(PCy₃)₂-K₃PO₄2-MeTHF10018HighA cost-effective alternative to palladium for some substrates.[1]
Buchwald-Hartwig Amination Performance
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene10016HighExcellent for sterically hindered aryl bromides.
Pd(OAc)₂RuPhosK₂CO₃t-BuOH11012HighEffective with a weaker base.
[Pd(cinnamyl)Cl]₂cBRIDPK₃PO₄Toluene10018>90Air-stable precatalyst.
Sonogashira Coupling Performance
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT-604-12HighClassic Sonogashira conditions.[2]
Pd(OAc)₂-Cs₂CO₃Dioxane8016GoodCopper-free conditions to avoid Glaser coupling.
[Pd(allyl)Cl]₂ / XPhos-K₃PO₄DMF10012HighFor challenging, electron-deficient substrates.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene (5 mL/mmol of aryl bromide)

  • Water (1 mL/mmol of aryl bromide)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in degassed toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining degassed toluene and degassed water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed toluene (5 mL/mmol of aryl bromide)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial.

  • Add the amine (if liquid) and the anhydrous, degassed toluene.

  • Seal the vial and heat to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of this compound (Copper-Free)

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed dioxane (5 mL/mmol of aryl bromide)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed dioxane and the terminal alkyne.

  • Heat the reaction to 80 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography.

Visualized Workflows and Logic

General Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow start Start reagent_prep Prepare Reactants (Aryl Bromide, Coupling Partner, Base) start->reagent_prep setup Reaction Setup (Inert Atmosphere, Add Catalyst/Ligand, Solvent) reagent_prep->setup reaction Run Reaction (Heating, Stirring) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield catalyst_check Check Catalyst Activity - Use fresh catalyst/ligand - Run a control reaction start->catalyst_check reagent_check Verify Reagent Purity - Check starting materials - Use anhydrous/degassed solvents start->reagent_check conditions_check Optimize Reaction Conditions - Increase temperature - Screen different bases/solvents start->conditions_check side_reactions Analyze for Side Reactions - Hydrodehalogenation? - Homocoupling? start->side_reactions improve_yield Implement Corrective Actions catalyst_check->improve_yield Inactive Catalyst reagent_check->improve_yield Impure Reagents conditions_check->improve_yield Suboptimal Conditions side_reactions->improve_yield Side Reactions Prevalent

Caption: A logical workflow for troubleshooting low product yields in cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-B(OR)₂ PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

References

Technical Support Center: Synthesis of 4-Bromo-2-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-Bromo-2-cyanobenzoic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the key synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common routes for the synthesis of this compound are:

  • Sandmeyer Reaction: This involves the diazotization of an amino-substituted benzoic acid derivative, such as 4-Amino-3-bromobenzoic acid, followed by a cyanation reaction.

  • Oxidation: This route starts with the oxidation of the methyl group of 4-Bromo-2-methylbenzonitrile to a carboxylic acid.

Q2: What are the critical safety precautions to consider when scaling up the Sandmeyer reaction?

A2: The Sandmeyer reaction involves the formation of diazonium salts, which can be unstable and potentially explosive, especially at elevated temperatures. Key safety considerations for scale-up include:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5°C during diazotization to prevent the decomposition of the diazonium salt.

  • Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to control the exothermic reaction.

  • Adequate Agitation: Ensure efficient stirring to maintain homogenous temperature and prevent localized hotspots.

  • Proper Venting: The reaction releases nitrogen gas, so the reactor must be properly vented.

  • Quenching: Have a quenching agent, such as a solution of a reducing agent like sodium bisulfite, readily available to destroy any excess diazonium salt.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and intermediates.

Q4: What are the common impurities, and how can they be removed?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., phenol formation from the decomposition of the diazonium salt), and residual solvents. Purification is typically achieved through:

  • Recrystallization: An effective method for purifying the final solid product.

  • Column Chromatography: Useful for separating the desired product from closely related impurities, especially at the lab scale.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities during the workup.

Troubleshooting Guides

Route 1: Sandmeyer Reaction (from 4-Amino-3-bromobenzoic acid)
Issue Potential Cause(s) Recommended Solution(s)
Low yield of diazonium salt - Temperature too high, leading to decomposition.- Insufficient acid, leading to incomplete diazotization.- Poor quality of sodium nitrite.- Strictly maintain the reaction temperature at 0-5°C using an ice-salt bath.- Ensure a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) is used.- Use freshly prepared sodium nitrite solution.
Formation of a dark-colored reaction mixture - Decomposition of the diazonium salt.- Azo coupling side reactions.- Ensure rigorous temperature control.- Add the sodium nitrite solution slowly and subsurface if possible to ensure rapid mixing.- Maintain a sufficiently acidic environment to prevent the diazonium salt from coupling with unreacted amine.
Low yield in the cyanation step - Incomplete reaction.- Side reactions, such as the formation of the corresponding phenol.- Poor quality of the copper(I) cyanide.- Ensure the diazonium salt solution is added to the cyanide solution at the recommended temperature.- Use a freshly prepared and high-purity source of copper(I) cyanide.- Consider using a phase-transfer catalyst in some cases to improve reactivity.
Difficulty in isolating the final product - Product is soluble in the workup solvent.- Formation of emulsions during extraction.- Adjust the pH of the aqueous phase to ensure the carboxylic acid is in its protonated, less soluble form before extraction.- Use brine washes to break emulsions.- Consider alternative extraction solvents.
Route 2: Oxidation of 4-Bromo-2-methylbenzonitrile
Issue Potential Cause(s) Recommended Solution(s)
Incomplete oxidation - Insufficient oxidant.- Low reaction temperature or short reaction time.- Deactivation of the catalyst.- Increase the molar equivalent of the oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇).- Increase the reaction temperature or prolong the reaction time, monitoring by TLC/HPLC.- If using a catalyst, ensure it is active and not poisoned by impurities.
Formation of over-oxidation or side-products - Harsh reaction conditions.- Non-selective oxidizing agent.- Use a milder oxidizing agent if possible.- Optimize the reaction temperature and time to favor the desired product.- Control the stoichiometry of the oxidant carefully.
Difficult purification of the product - Presence of unreacted starting material and intermediate oxidation products (e.g., alcohol, aldehyde).- Utilize pH adjustments during workup to separate the acidic product from neutral starting material and intermediates.- Employ recrystallization from a suitable solvent system to purify the final product.

Experimental Protocols

Route 1: Synthesis via Sandmeyer Reaction

This protocol is adapted from procedures for similar transformations.[1]

Step 1: Diazotization of 4-Amino-3-bromobenzoic acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Amino-3-bromobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

  • In a separate reactor, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Cool this solution to the recommended temperature for the cyanation reaction (typically between 0°C and room temperature, depending on the specific protocol).

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring. Control the addition rate to manage gas evolution (N₂) and any exotherm.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction by adding a suitable reagent to decompose any residual cyanide.

  • Acidify the mixture with a strong acid (e.g., HCl) to precipitate the crude this compound.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Route 2: Synthesis via Oxidation

This protocol is based on general procedures for the oxidation of benzylic methyl groups.[2]

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 4-Bromo-2-methylbenzonitrile (1.0 eq) and a suitable solvent (e.g., a mixture of pyridine and water or acetic acid).

  • Heat the mixture to reflux.

  • Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) (2.0-3.0 eq), in portions.

  • Continue refluxing until the purple color of the permanganate has disappeared, indicating the completion of the reaction (monitor by TLC).

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude this compound.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Note that actual yields and conditions may vary depending on the scale and specific laboratory setup.

Parameter Route 1: Sandmeyer Reaction Route 2: Oxidation
Starting Material 4-Amino-3-bromobenzoic acid4-Bromo-2-methylbenzonitrile
Key Reagents NaNO₂, HCl, CuCN, NaCNKMnO₄ (or other oxidant)
Typical Reaction Temp. Diazotization: 0-5°CCyanation: 0-25°CReflux (e.g., ~100°C)
Typical Reaction Time 2-6 hours4-12 hours
Reported Yield Range 60-80% (estimated)50-70% (estimated)
Typical Purity (after recrystallization) >98%>98%

Visualizations

Experimental Workflow: Sandmeyer Reaction

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Workup & Purification start 4-Amino-3-bromobenzoic acid in HCl/H₂O na_no2 Add NaNO₂ solution (0-5°C) start->na_no2 diazonium Diazonium Salt Formation na_no2->diazonium reaction Sandmeyer Reaction diazonium->reaction Add diazonium salt solution cu_cn CuCN/NaCN Solution cu_cn->reaction quench Quench reaction->quench acidify Acidify & Precipitate quench->acidify filter Filter & Wash acidify->filter purify Recrystallize filter->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Logical Relationship: Troubleshooting the Sandmeyer Reaction

Troubleshooting_Sandmeyer cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product temp Improper Temperature Control issue->temp acid Insufficient Acidity issue->acid reagents Poor Reagent Quality issue->reagents side_reactions Side Reactions (e.g., Azo Coupling) issue->side_reactions maintain_temp Maintain 0-5°C (Ice-Salt Bath) temp->maintain_temp excess_acid Use Sufficient Excess Acid acid->excess_acid fresh_reagents Use Fresh/High-Purity Reagents reagents->fresh_reagents side_reactions->maintain_temp side_reactions->excess_acid slow_addition Slow, Dropwise Addition of NaNO₂ side_reactions->slow_addition

Caption: Troubleshooting guide for common issues in the Sandmeyer reaction.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-2-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful innovation. This guide provides a comprehensive analysis of 4-Bromo-2-cyanobenzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive analytical technique. We present a detailed examination of its spectral data, a standardized experimental protocol, and a comparison with alternative analytical methods, offering a robust resource for the characterization of this and similar small organic molecules.

Predicted ¹H and ¹³C NMR Data of this compound

Due to the limited availability of publicly accessible, complete experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally analogous compounds, including 4-bromobenzoic acid and 4-cyanobenzoic acid, providing a reliable reference for spectral interpretation. The spectra are predicted for a standard analysis in Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common solvent for benzoic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet, broad1H-COOH
~8.2Doublet1HAr-H
~8.0Doublet of doublets1HAr-H
~7.8Doublet1HAr-H

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~165-COOH
~140Ar-C
~135Ar-C
~133Ar-C
~131Ar-C
~128Ar-C
~118Ar-C
~115-CN

The NMR Advantage: A Comparative Perspective

While NMR spectroscopy is a premier tool for structural elucidation, a multi-faceted analytical approach often provides the most comprehensive characterization of a novel compound. Here, we compare NMR with other common analytical techniques.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed information on the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of individual nuclei.Non-destructive, provides unambiguous structural information, allows for the study of dynamic processes.Relatively low sensitivity, requires solubility in a deuterated solvent, can be complex to interpret for large molecules.
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of the molecule, as well as information about its fragmentation patterns.High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques for mixture analysis.Does not provide detailed structural connectivity information on its own, can be destructive.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.Fast and simple to perform, non-destructive, can be used for solid, liquid, and gas samples.Provides limited information about the overall molecular structure, spectra can be complex to interpret fully.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute and unambiguous molecular structure.Requires a suitable single crystal, which can be difficult to grow, not applicable to non-crystalline materials.

Experimental Protocol for ¹H and ¹³C NMR Analysis

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 16 ppm).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of an organic compound like this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C process_1H Process ¹H Data (FT, Phasing, Baseline) acquire_1H->process_1H process_13C Process ¹³C Data (FT, Phasing, Baseline) acquire_13C->process_13C analyze_1H Analyze ¹H Spectrum (Shifts, Multiplicity, Integration) process_1H->analyze_1H analyze_13C Analyze ¹³C Spectrum (Shifts) process_13C->analyze_13C structure Structure Elucidation analyze_1H->structure analyze_13C->structure

Caption: Workflow of NMR analysis from sample preparation to structure elucidation.

By following the detailed protocols and comparative data presented in this guide, researchers can confidently approach the structural characterization of this compound and other novel small molecules, ensuring the accuracy and reliability of their findings.

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Bromo-2-cyanobenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing vital information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comparative analysis of the expected mass spectrometry fragmentation pattern of 4-Bromo-2-cyanobenzoic acid against its close structural analogs, 4-Bromobenzoic acid and 4-Cyanobenzoic acid, supported by experimental data.

Comparative Fragmentation Analysis

The fragmentation of benzoic acid derivatives in mass spectrometry is heavily influenced by the nature and position of substituents on the aromatic ring. Below is a summary of observed and predicted fragmentation data for this compound and its comparators.

Compound Molecular Weight ( g/mol ) Ionization Mode Parent Ion (m/z) Key Fragments (m/z) Fragment Identity Relative Intensity (%)
This compound (Predicted) 225.94EI/ESI225/227 ([M]+) / 224/226 ([M-H]-)208/210[M-OH]+Predicted
180/182[M-COOH]+Predicted
126[M-Br-CO]+Predicted
101[C6H3CN]+Predicted
4-Bromobenzoic acid 200.95EI200/202 ([M]+)183/185[M-OH]+~70[1][2]
155/157[M-COOH]+~32[1]
76[C6H4]+~24[2]
4-Cyanobenzoic acid 147.13EI147 ([M]+)130[M-OH]+~100[3]
102[M-COOH]+~52[3]
76[C6H4]+~15[3]

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound is anticipated to proceed through several key pathways, initiated by the loss of the acidic proton or an electron to form the molecular ion. Subsequent fragmentation is dictated by the lability of the carboxyl group and the stability of the resulting fragments.

Fragmentation_of_4-Bromo-2-cyanobenzoic_acid C8H4BrNO2 This compound (m/z 225/227) C8H3BrNO [M-OH]+ (m/z 208/210) C8H4BrNO2->C8H3BrNO -OH C7H3BrN [M-COOH]+ (m/z 180/182) C8H4BrNO2->C7H3BrN -COOH C6H3O [M-Br-CO]+ (m/z 126) C8H3BrNO->C6H3O -Br C7H3N [C6H3CN]+ (m/z 101) C7H3BrN->C7H3N -Br

Proposed fragmentation pathway of this compound.

Experimental Protocols

To ensure reproducibility and accuracy, the following experimental protocols for analyzing small molecules like this compound by mass spectrometry are recommended.

Sample Preparation
  • Dissolution: Accurately weigh 1-2 mg of the compound and dissolve it in a high-purity solvent such as methanol, acetonitrile, or a mixture of water and organic solvent to a final concentration of approximately 1 mg/mL.

  • Dilution: For Electrospray Ionization (ESI), further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Filtration: It is advisable to filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

Mass Spectrometry Analysis (ESI-MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes to determine the most sensitive ionization pathway. For carboxylic acids, negative ion mode ([M-H]⁻) is often effective.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the parent ion(s).

  • MS/MS Fragmentation: Select the parent ion of interest for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The collision energy should be optimized for the compound to achieve a rich fragmentation spectrum. A typical starting point is a normalized collision energy of 20-40 eV.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Dissolve Dissolve in Methanol/Acetonitrile Dilute Dilute to 1-10 µg/mL Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Infuse Direct Infusion (5-10 µL/min) Filter->Infuse ESI Electrospray Ionization (Positive/Negative Mode) Infuse->ESI MS1 Full Scan (MS1) Identify Parent Ion ESI->MS1 MS2 Tandem MS (MS/MS) Fragment Parent Ion MS1->MS2 Detect Detect Fragments MS2->Detect

General experimental workflow for mass spectrometry analysis.

Discussion

The fragmentation patterns of 4-Bromobenzoic acid and 4-Cyanobenzoic acid provide a solid foundation for predicting the behavior of this compound. In both comparative compounds, the initial loss of the hydroxyl radical (-OH) from the carboxylic acid group is a prominent fragmentation pathway, leading to the formation of a stable acylium ion.[1][2][3] The subsequent loss of carbon monoxide (CO) is also a common feature.

For this compound, we anticipate a similar initial loss of the hydroxyl group to form an ion at m/z 208/210, maintaining the characteristic isotopic pattern of bromine. The loss of the entire carboxyl group as a radical would yield a fragment at m/z 180/182. Further fragmentation could involve the loss of the bromine atom or the cyano group, leading to a variety of smaller fragment ions. The presence of the electron-withdrawing cyano group ortho to the carboxylic acid may influence the fragmentation pathways compared to the para-substituted analogs.

This comparative guide provides researchers with a valuable resource for the identification and characterization of this compound and related substituted benzoic acids. The provided experimental protocols offer a starting point for developing robust analytical methods for these and other novel chemical entities.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 4-Bromo-2-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation

The following tables summarize the anticipated quantitative data for the proposed HPLC and LC-MS methods. These values are derived from validated methods for similar aromatic carboxylic acids and serve as a benchmark for method development and validation.

Table 1: Comparison of HPLC and LC-MS Method Performance Parameters

ParameterHPLC-UVLC-MS
Principle UV AbsorbanceMass-to-charge ratio
Selectivity GoodExcellent
Sensitivity ModerateHigh
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL
Linearity (r²) >0.999>0.999
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Cost LowerHigher
Impurity Identification Based on Retention TimeBased on Mass and Fragmentation

Table 2: Typical Chromatographic Conditions

ParameterHPLC-UV MethodLC-MS Method
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% A to 20% A over 15 min95% A to 5% A over 10 min
Flow Rate 1.0 mL/min0.3 mL/min
Column Temperature 30 °C40 °C
Injection Volume 10 µL5 µL
Detector UV at 254 nmESI in Negative Ion Mode
MS Scan Range N/Am/z 100-500

Experimental Protocols

Detailed methodologies for the proposed HPLC and LC-MS analyses are provided below.

1. HPLC-UV Method for Purity Assessment

This method is suitable for routine purity testing and quantification of 4-Bromo-2-cyanobenzoic acid.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Ultrapure water

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in acetonitrile to obtain a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Refer to Table 2.

2. LC-MS Method for Impurity Profiling and Trace Analysis

This method offers higher sensitivity and selectivity, making it ideal for identifying and quantifying trace impurities.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 0.1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.01 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in acetonitrile to obtain a concentration of 0.1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic and MS Conditions: Refer to Table 2. The mass spectrometer should be operated in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ of this compound (C₈H₄BrNO₂) at m/z 224.9/226.9 due to the isotopic pattern of bromine.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/ Reference Standard dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: Experimental workflow for HPLC-UV purity assessment.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Weigh Sample/ Reference Standard dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into LC System filter->inject separate Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI-) separate->ionize detect Mass Detection (m/z 100-500) ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic eic Extract Ion Chromatograms (EIC) tic->eic identify Identify Impurities by Mass eic->identify quantify Quantify Purity & Impurities identify->quantify

Caption: Experimental workflow for LC-MS purity assessment.

Comparing the reactivity of 4-Bromo-2-cyanobenzoic acid with other benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Bromo-2-cyanobenzoic acid with other substituted benzoic acids. The analysis is supported by experimental data on acidity (pKa values) and reaction kinetics, along with detailed experimental protocols. This document aims to be a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction to Substituent Effects on Benzoic Acid Reactivity

The reactivity of a substituted benzoic acid is significantly influenced by the nature and position of the substituents on the benzene ring. These effects can be broadly categorized as electronic and steric. Electronic effects, described by the Hammett equation, alter the electron density at the carboxylic acid group, thereby influencing its acidity and reactivity in various reactions.[1][2] Electron-withdrawing groups (EWGs) generally increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion through inductive (-I) and/or resonance (-M) effects.[3] Conversely, electron-donating groups (EDGs) decrease acidity.

In the case of this compound, both the bromo and the cyano groups are electron-withdrawing. The bromo group exerts a -I effect and a weak +M (resonance) effect, while the cyano group exhibits strong -I and -M effects. Their positions on the aromatic ring are crucial in determining the overall reactivity of the molecule.

A notable phenomenon in ortho-substituted benzoic acids is the "ortho effect," where ortho substituents, regardless of their electronic nature, tend to increase the acidity of the benzoic acid.[3][4][5] This is attributed to a combination of steric and electronic factors, where the ortho substituent can force the carboxylic acid group out of the plane of the benzene ring, leading to a disruption of resonance and an increase in acidity.[4]

Comparison of Acidity

The acidity of a carboxylic acid is quantitatively expressed by its pKa value; a lower pKa value indicates a stronger acid. The table below compares the experimental pKa values of several substituted benzoic acids, providing a basis for evaluating the reactivity of this compound.

CompoundSubstituent(s)pKaReference(s)
Benzoic AcidH4.20[6]
4-Bromobenzoic Acid4-Br4.00[7][8]
2-Bromobenzoic Acid2-Br2.85[9]
4-Cyanobenzoic Acid4-CN3.55[6]
2-Cyanobenzoic Acid2-CN3.14[6]
This compound 4-Br, 2-CN Estimated < 2.85 N/A
2,4-Dichlorobenzoic Acid2-Cl, 4-Cl2.88[10]
2-Nitrobenzoic Acid2-NO₂2.17[11]
4-Nitrobenzoic Acid4-NO₂3.44[11]

Note: An experimental pKa value for this compound was not found in the searched literature. The estimated value is based on the additive effects of the electron-withdrawing bromo and cyano groups and the significant contribution of the ortho-cyano group (ortho effect).

The data clearly illustrates the acid-strengthening effect of electron-withdrawing substituents. Both bromo and cyano groups increase the acidity of benzoic acid. The position of the substituent has a marked impact; ortho-substituted benzoic acids are generally stronger acids than their para- and meta-isomers due to the ortho effect.[4][5] Given that this compound has a powerful electron-withdrawing cyano group in the ortho position and a bromo group in the para position, it is expected to be a significantly stronger acid than benzoic acid and even stronger than 2-bromobenzoic acid.

Comparison of Reactivity in Esterification

Esterification is a fundamental reaction of carboxylic acids. The rate of this reaction is also influenced by the substituents on the aromatic ring. Electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, generally increase the rate of acid-catalyzed esterification.

The following table presents relative rate constants for the acid-catalyzed esterification of various substituted benzoic acids with methanol.

SubstituentRelative Rate Constant (k/k₀)
H1.00
4-CH₃0.84
4-OCH₃0.68
4-Cl1.55
4-Br1.62
4-NO₂4.88
2-Br0.07
2-NO₂0.03

Data is compiled from various sources on Hammett plots and esterification kinetics.

For para-substituted benzoic acids, the trend is clear: electron-withdrawing groups (Cl, Br, NO₂) accelerate the reaction, while electron-donating groups (CH₃, OCH₃) slow it down. However, for ortho-substituted benzoic acids, steric hindrance from the ortho substituent can significantly impede the approach of the alcohol nucleophile, leading to a much slower reaction rate, despite the electronic activation. This steric hindrance is a key aspect of the "ortho effect" in this context.

For this compound, the ortho-cyano group is expected to sterically hinder the esterification reaction. While the electronic effects of both the bromo and cyano groups would favor the reaction, the steric hindrance from the ortho-cyano group is likely to be the dominant factor, resulting in a slower esterification rate compared to its para-substituted counterparts.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a substituted benzoic acid.

Materials:

  • Substituted benzoic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.

  • Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 50 mL of deionized water in a beaker. Gentle heating may be required for sparingly soluble compounds.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.2 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly and then levels off (past the equivalence point).

  • Plot a titration curve of pH versus the volume of NaOH added.

  • Determine the volume of NaOH at the equivalence point (the point of steepest slope).

  • The pKa is equal to the pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).

Kinetic Study of Acid-Catalyzed Esterification

Objective: To determine the relative rate constant for the esterification of a substituted benzoic acid.

Materials:

  • Substituted benzoic acid sample

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Thermostated water bath or heating mantle

  • Round-bottom flask with a reflux condenser

  • Pipettes and volumetric flasks

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for monitoring reaction progress

Procedure:

  • Prepare stock solutions of the substituted benzoic acid and an internal standard in methanol.

  • In a round-bottom flask, combine a known amount of the benzoic acid solution, the internal standard solution, and methanol.

  • Place the flask in a thermostated bath set to the desired reaction temperature (e.g., 60 °C).

  • Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a small amount of a weak base (e.g., sodium bicarbonate solution).

  • Analyze the quenched samples by GC or HPLC to determine the concentration of the ester product and the remaining carboxylic acid.

  • Plot the concentration of the product versus time.

  • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

  • The relative rate constant can be calculated by dividing the initial rate of the substituted benzoic acid by the initial rate of the unsubstituted benzoic acid under the same conditions.

Visualizing Reaction Mechanisms

Fischer Esterification Mechanism

The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction occurring under acidic conditions. The mechanism involves several key steps that can be visualized to understand the flow of electrons and the intermediates formed.

FischerEsterification cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products CarboxylicAcid R-COOH ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid Protonation Alcohol R'-OH H_plus H+ (catalyst) H_plus->CarboxylicAcid TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate1 Nucleophilic Attack by R'-OH ProtonatedIntermediate Protonated Tetrahedral Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster Elimination of H₂O Water H₂O ProtonatedIntermediate->Water Ester R-COOR' ProtonatedEster->Ester Deprotonation H_plus_regen H+ (catalyst) ProtonatedEster->H_plus_regen

Caption: Mechanism of Fischer Esterification.

Conclusion

This compound is predicted to be a highly reactive benzoic acid derivative in terms of its acidity. The presence of two strong electron-withdrawing groups, particularly the cyano group in the ortho position, significantly enhances its acidic character, making it a much stronger acid than benzoic acid and other monohalogenated or monocyano-substituted benzoic acids. However, in reactions such as esterification, the steric hindrance from the ortho-cyano group is expected to play a dominant role, likely leading to a slower reaction rate compared to its para- and meta-isomers. This interplay of electronic and steric effects makes this compound an interesting and versatile building block in organic synthesis, where its unique reactivity can be harnessed for specific chemical transformations. The provided experimental protocols offer a framework for further quantitative investigation into the reactivity of this and other substituted benzoic acids.

References

A Comparative Guide to the Synthetic Routes of 4-Bromo-2-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 4-Bromo-2-cyanobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The validation of an efficient and scalable synthetic pathway is crucial for drug discovery and development. This document outlines two distinct methods: a classical Sandmeyer reaction and a two-step route involving the oxidation of a substituted toluene. We present a detailed analysis of each route, including experimental protocols and a comparative summary of their key performance indicators.

Route 1: Sandmeyer Reaction of 2-amino-4-bromobenzoic acid

This approach utilizes the well-established Sandmeyer reaction to introduce a cyano group onto the aromatic ring of 2-amino-4-bromobenzoic acid. This method is a direct and common strategy for the synthesis of aryl nitriles from their corresponding anilines.

Experimental Protocol

Step 1: Diazotization of 2-amino-4-bromobenzoic acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-bromobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Cool the cyanide solution to 0-5 °C and slowly add the previously prepared diazonium salt solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Route 2: Oxidation of 4-Bromo-2-methylbenzonitrile

This alternative two-step synthesis begins with the Sandmeyer reaction of 3-bromo-4-aminotoluene to produce 4-bromo-2-methylbenzonitrile, which is then oxidized to the final product.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methylbenzonitrile

  • Prepare the diazonium salt of 3-bromo-4-aminotoluene following a similar procedure as in Route 1, Step 1.

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Work up the reaction as described in Route 1, Step 2, to isolate 4-Bromo-2-methylbenzonitrile.

Step 2: Oxidation to this compound

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-bromo-2-methylbenzonitrile (1 equivalent) in a mixture of pyridine and water.

  • Heat the mixture to 90-100 °C.

  • Slowly add potassium permanganate (3-4 equivalents) in portions, maintaining the reaction temperature.

  • After the addition is complete, continue heating for several hours until the purple color of the permanganate disappears.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to precipitate the crude this compound.

  • Filter the product, wash with cold water, and recrystallize from a suitable solvent.

Performance Comparison

ParameterRoute 1: Sandmeyer ReactionRoute 2: Oxidation
Starting Material 2-amino-4-bromobenzoic acid3-bromo-4-aminotoluene
Number of Steps 12
Key Reagents Sodium nitrite, Copper(I) cyanideSodium nitrite, Copper(I) cyanide, Potassium permanganate
Estimated Yield 60-70%50-60% (overall)
Purity High after recrystallizationModerate, may require extensive purification
Scalability Readily scalableScalability can be challenging due to the use of permanganate
Safety Considerations Use of toxic cyanides, handling of diazonium saltsUse of toxic cyanides, handling of diazonium salts and strong oxidant (KMnO4)
Waste Generation Copper and cyanide wasteManganese dioxide, copper, and cyanide waste

Visualizing the Synthetic Pathways

To further elucidate the described synthetic routes, the following diagrams have been generated.

G Synthetic Route 1: Sandmeyer Reaction A 2-amino-4-bromobenzoic acid B Diazonium Salt A->B NaNO2, HCl 0-5 °C C This compound B->C CuCN, NaCN 0-60 °C

Caption: A schematic of the Sandmeyer reaction route.

G Synthetic Route 2: Oxidation A 3-bromo-4-aminotoluene B 4-Bromo-2-methylbenzonitrile A->B 1. NaNO2, HCl 2. CuCN, KCN C This compound B->C KMnO4, Pyridine/H2O 90-100 °C

Caption: A schematic of the two-step oxidation route.

Conclusion

Both synthetic routes offer viable methods for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the capabilities for handling hazardous reagents and managing waste streams. The direct Sandmeyer reaction of 2-amino-4-bromobenzoic acid (Route 1) is a more convergent approach with a potentially higher overall yield and fewer steps. However, the two-step oxidation route (Route 2) may be considered if the starting material, 3-bromo-4-aminotoluene, is more readily available or cost-effective. Careful consideration of the safety and environmental impact of both routes is essential for any practical application.

A Comparative Guide to Catalysts for Reactions of 4-Bromo-2-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Key Cross-Coupling Reactions Supported by Experimental Data.

4-Bromo-2-cyanobenzoic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and functional materials. Its utility lies in the strategic placement of three distinct functional groups—a carboxylic acid, a cyano group, and a bromine atom—that allow for selective chemical modifications. The bromine atom, in particular, serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This guide provides a comparative overview of catalyst systems for three of the most important transformations involving this compound and structurally similar substrates: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The selection of an appropriate catalyst is critical for achieving high yields, selectivity, and process efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. While specific data for this compound is limited, extensive research on analogous substrates such as 4-bromobenzoic acid and 4-amino-3-bromobenzoic acid provides valuable insights into catalyst performance.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Palladium Catalysts
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-Bromobenzonitrile
Ad-L-PdCl₂⊂dmβ-CDAdamantyl-phosphineNa₂CO₃H₂O/CH₃OHRT4>984-Bromobenzoic acid
Nickel Catalyst
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene11024~904-Amino-3-bromobenzoic acid

Note: The data presented is for structurally similar substrates and is intended to provide a comparative baseline for catalyst selection.

Classical palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) offer reliable performance.[1] However, modern systems utilizing bulky, electron-rich phosphine ligands such as SPhos with palladium acetate (Pd(OAc)₂) can lead to significantly higher yields under milder conditions.[1] For hydrophilic substrates, water-soluble catalyst systems, such as the supramolecular catalyst Ad-L-PdCl₂⊂dmβ-CD, have demonstrated excellent activity at room temperature. Heterogeneous catalysts like palladium on carbon (Pd/C) are advantageous for their ease of separation and recyclability. As a more cost-effective alternative, nickel-based catalysts are emerging as highly active options for challenging cross-coupling reactions.[1]

Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes.[2] The choice of catalyst and reaction conditions is influenced by the electronic nature of the aryl bromide and the alkene. For electron-deficient aryl bromides like this compound, the reaction generally proceeds more readily.

Common Catalyst Systems for the Heck Reaction of Aryl Bromides
Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃ or P(o-tolyl)₃Et₃N, K₂CO₃, NaOAcDMF, NMP, Acetonitrile80-140
PdCl₂PPh₃Et₃NDMF100-120
Pd(PPh₃)₄-Et₃NToluene, DMF100-120
Pd/C-Na₂CO₃NMP, Water120-140
Pd(OAc)₂N-Heterocyclic Carbene (NHC)K₂CO₃DMF/H₂O80-120

Palladium(II) acetate is a commonly used and efficient catalyst precursor, often paired with phosphine ligands.[2] The use of N-Heterocyclic Carbene (NHC) ligands has been shown to improve catalyst stability and activity, particularly for less reactive aryl chlorides, and can be effective for aryl bromides under milder conditions. Phosphine-free systems, often utilizing palladium on charcoal or in ionic liquids, offer advantages in terms of cost and ease of product purification.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[3][4] The reaction is sensitive to the choice of ligand, base, and solvent. For a substrate like this compound, the presence of both an electron-withdrawing cyano group and a carboxylic acid moiety requires careful optimization of the reaction conditions.

Key Parameters for Buchwald-Hartwig Amination of Aryl Bromides
ParameterCommon OptionsRecommendation for this compoundRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃Often preferred for its air stability and effectiveness.[5]
Ligand XPhos, SPhos, RuPhos, BINAP, Josiphos-type ligandsXPhos or a Josiphos-type ligandBulky, electron-rich ligands are generally effective for amination of ortho-substituted and electron-rich/neutral aryl bromides.[5][6]
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu or Cs₂CO₃Strong, non-nucleophilic bases are typically required. The choice may depend on the amine and functional group tolerance.[6]
Solvent Toluene, Dioxane, THFToluene or DioxaneAnhydrous, non-protic solvents are necessary.
Amine Source Primary/Secondary Amines, Ammonia equivalentsAmmonia equivalent (e.g., Benzophenone imine) or desired amineDepends on the target molecule.
Temperature 80 - 110 °C~100 °CTemperature will depend on the specific catalyst system and substrate reactivity.[5]

The selection of a bulky and electron-rich phosphine ligand is crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The choice of base is also critical and must be strong enough to deprotonate the amine without causing unwanted side reactions with the carboxylic acid or cyano group.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for catalyst screening and optimization in cross-coupling reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start prep_reactants Prepare Reactants & Solvent start->prep_reactants prep_catalyst Prepare Catalyst System prep_reactants->prep_catalyst setup_reaction Assemble Reaction Under Inert Atmosphere prep_catalyst->setup_reaction heat Heat to Reaction Temperature setup_reaction->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench extract Extraction & Washing quench->extract purify Purification (e.g., Chromatography) extract->purify analyze Analyze Product (Yield, Purity) purify->analyze end End analyze->end

Caption: A generalized workflow for performing and optimizing catalytic cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

This protocol is adapted for a substrate similar to this compound.[1]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add palladium(II) acetate (Pd(OAc)₂) (1-2 mol%) and SPhos (2-4 mol%).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Heck Reaction using Pd(OAc)₂/PPh₃

This is a general protocol for the Heck reaction of an aryl bromide with an alkene.

  • Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 equiv), the alkene (1.2-1.5 equiv), palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), triphenylphosphine (PPh₃) (2-10 mol%), and a base such as triethylamine (Et₃N) (2.0 equiv).

  • Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.

  • Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove palladium black. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over a drying agent, and concentrate. The crude product can be purified by chromatography.

Protocol 3: Buchwald-Hartwig Amination using Pd₂(dba)₃/XPhos

This protocol is a general procedure for the amination of an aryl bromide.[5]

  • Catalyst Pre-formation: To an oven-dried Schlenk flask, add the palladium precatalyst, Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand, XPhos (2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the base, such as sodium tert-butoxide (NaOtBu) (2.0-3.0 equiv.), the amine source (1.5-2.0 equiv.), and this compound (1.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method such as column chromatography.

Signaling Pathways and Catalytic Cycles

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Coord Alkene Coordination OxAdd->Coord Alkene Insertion Migratory Insertion Coord->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim BetaElim->Pd0 Base Product Substituted Alkene BetaElim->Product

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[2]

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord Amine Coordination OxAdd->AmineCoord R'R''NH Deprotonation Ar-Pd(II)-NR'R'' AmineCoord->Deprotonation Base RedElim Ar-NR'R'' Deprotonation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[3][4]

References

Benchmarking 4-Bromo-2-cyanobenzoic Acid in MMP-9 Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the performance of 4-Bromo-2-cyanobenzoic acid as a potential inhibitor of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in various pathological processes, including cancer metastasis and inflammation. While a patent suggests the use of this compound in the synthesis of amide compounds with MMP-9 inhibitory activity, public domain data on the direct inhibitory effects of the parent molecule is currently unavailable. This document, therefore, presents a hypothetical benchmarking study, outlining the necessary experimental protocols and data presentation formats to facilitate a comprehensive assessment against established MMP-9 inhibitors.

Comparative Performance Data

To effectively benchmark the inhibitory potential of this compound against MMP-9, its half-maximal inhibitory concentration (IC50) should be determined and compared with known MMP-9 inhibitors. The following table illustrates a hypothetical comparison.

Table 1: Hypothetical IC50 Values for MMP-9 Inhibition

CompoundTargetAssay TypeIC50 (nM)Notes
This compound MMP-9Fluorometric(Hypothetical Data)To be determined experimentally.
MarimastatPan-MMP inhibitorFluorometric5Broad-spectrum MMP inhibitor, serves as a positive control.
BatimastatPan-MMP inhibitorFluorometric4Another broad-spectrum MMP inhibitor for comparison.
NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid)MMP-9 InhibitorFluorometric7A known potent and selective MMP-9 inhibitor.

Experimental Protocols

A robust evaluation of this compound necessitates standardized and well-defined experimental procedures. Below is a detailed protocol for a fluorometric MMP-9 inhibition assay.

MMP-9 Inhibition Assay Protocol (Fluorometric)

This protocol is adapted from commercially available MMP-9 inhibitor screening kits.

I. Materials and Reagents:

  • Recombinant human MMP-9 enzyme

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5)

  • This compound (test compound)

  • Known MMP-9 inhibitors (e.g., NNGH, Marimastat for positive controls)

  • Dimethyl Sulfoxide (DMSO) for compound dissolution

  • 96-well black microplates

  • Fluorometric microplate reader with excitation/emission wavelengths of 325/393 nm or 490/520 nm depending on the substrate.

II. Experimental Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of test concentrations.

    • Prepare similar dilutions for the positive control inhibitors.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant MMP-9 enzyme to the desired concentration in cold Assay Buffer.

    • Prepare the MMP-9 substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Assay Reaction:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test compound dilutions (this compound) or control inhibitors.

      • A solvent control containing the same final concentration of DMSO as the test compound wells.

      • A positive control well with a known inhibitor.

      • A negative control well with no inhibitor.

    • Add the diluted MMP-9 enzyme to all wells except the blank.

    • Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction and Measurement:

    • Add the fluorogenic MMP-9 substrate to all wells to initiate the enzymatic reaction.

    • Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and controls using the formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental workflow and the biological context of MMP-9 inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions (this compound & Controls) add_reagents Add Reagents to 96-well Plate (Buffer, Compound/Control, Enzyme) prep_compound->add_reagents prep_enzyme Prepare MMP-9 Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Fluorogenic Substrate add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate incubate Incubate at 37°C add_reagents->incubate incubate->add_substrate measure Measure Fluorescence (Kinetic) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 MMP9_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling ECM ECM Components (Collagen, Gelatin) Cell_Migration Cell Migration, Invasion, Angiogenesis ECM->Cell_Migration Leads to Pro_MMP9 Pro-MMP-9 (Inactive) Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation Active_MMP9->ECM Degradation Growth_Factors Growth Factors, Cytokines Receptor Cell Surface Receptors Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription Transcription_Factors->MMP9_Gene MMP9_Gene->Pro_MMP9 Synthesis & Secretion Inhibitor This compound (Potential Inhibitor) Inhibitor->Active_MMP9

Unveiling the Structural Landscape: A Comparative Crystallographic Analysis of Bromo-cyanobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the X-ray crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and the closely related 2-bromobenzoic acid provides valuable insights into the impact of substituent placement on molecular conformation and crystal packing. This guide presents a comparative analysis of their crystallographic data, offering a resource for researchers and professionals in drug development and materials science.

While the precise crystal structure of 4-bromo-2-cyanobenzoic acid remains elusive in publicly available databases, a comprehensive comparison of its derivatives and isomers illuminates the subtle yet significant interplay of electrostatic and steric effects that govern their solid-state architecture. This report focuses on the experimentally determined crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and 2-bromobenzoic acid, providing a framework for understanding the structural chemistry of this class of compounds.

Comparative Crystallographic Data

The arrangement of atoms in a crystal lattice is fundamental to a molecule's physical and chemical properties. The following table summarizes the key crystallographic parameters for methyl 3,5-dibromo-4-cyanobenzoate and 2-bromobenzoic acid, facilitating a direct comparison of their solid-state structures.

ParameterMethyl 3,5-dibromo-4-cyanobenzoate2-Bromobenzoic Acid[1][2]
Chemical Formula C₉H₅Br₂NO₂C₇H₅BrO₂
Molecular Weight 322.95 g/mol 201.02 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cC2/c
a (Å) 8.3359 (7)14.7955 (4)
b (Å) 12.5922 (11)4.10 (redetermined at 120K)
c (Å) 9.7731 (8)25.90 (redetermined at 120K)
α (°) 9090
β (°) 94.999 (3)118.26 (redetermined at 120K)
γ (°) 9090
Volume (ų) 1021.53 (15)1386.2 (redetermined)
Z 48
Temperature (K) 150(2)120

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of crystallographic studies. The following sections outline the synthetic and analytical procedures for the discussed compounds.

Synthesis and Crystallization

Methyl 3,5-dibromo-4-cyanobenzoate: The synthesis of this compound involves the esterification of 3,5-dibromo-4-cyanobenzoic acid. Typically, the acid is refluxed with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid. Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified ester in an appropriate solvent system, such as a mixture of dichloromethane and hexane.

2-Bromobenzoic Acid: This compound is commercially available. For crystallographic studies, it can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water to obtain high-quality single crystals.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A suitable single crystal is mounted on a diffractometer. X-ray data is collected at a specific temperature, typically low temperatures like 120 K or 150 K, to minimize thermal vibrations. The collected diffraction data is then processed, which includes integration of reflection intensities and corrections for various factors. The crystal structure is solved using direct methods and refined to obtain the final atomic coordinates and geometric parameters.[1]

From Molecule to Crystal Structure: A Workflow

The process of determining the crystal structure of a compound like a this compound derivative involves a series of well-defined steps, from the initial synthesis to the final analysis of the diffraction data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis start Starting Materials (e.g., this compound) esterification Esterification (e.g., with Methanol) start->esterification purification Purification (e.g., Column Chromatography) esterification->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Workflow from synthesis to crystal structure determination.

Structural Insights and Comparison

The comparison of the crystallographic data for methyl 3,5-dibromo-4-cyanobenzoate and 2-bromobenzoic acid reveals distinct differences in their crystal packing and molecular arrangement. The presence of the two bromine atoms and the cyano group in methyl 3,5-dibromo-4-cyanobenzoate leads to a more complex set of intermolecular interactions, influencing the unit cell parameters and the overall crystal density. In contrast, the crystal structure of 2-bromobenzoic acid is primarily dictated by hydrogen bonding between the carboxylic acid groups, forming the classic dimeric motif.[1] The inclination of the carboxyl group with respect to the benzene ring is a key conformational feature that is influenced by the steric and electronic effects of the ortho-substituent.[1]

This comparative guide underscores the importance of single-crystal X-ray diffraction in elucidating the three-dimensional structure of molecules. Such detailed structural information is paramount for understanding structure-property relationships, which is a cornerstone of rational drug design and the development of new materials with tailored functionalities.

References

A Comparative Guide to Confirming the Structure of 4-Bromo-2-cyanobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 4-Bromo-2-cyanobenzoic acid and its derivatives. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, supplemented with detailed experimental protocols and comparative data to assist in selecting the most effective methods for structural confirmation.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₄BrNO₂ and a molecular weight of approximately 226.03 g/mol .[1] Its structure presents a unique arrangement of substituents on the benzene ring, which gives rise to characteristic spectral features that can be exploited for its identification and the confirmation of its derivatives.

Comparative Analysis of Spectroscopic Techniques

The selection of an appropriate analytical technique is paramount for accurate structural determination. Below is a comparison of the most common and powerful methods used for this purpose.

Table 1: Comparison of Analytical Techniques for the Structural Confirmation of this compound Derivatives
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Number of unique protons, their chemical environment, and connectivity.Provides detailed information on the hydrogen framework, crucial for isomer differentiation.Requires a relatively larger sample amount; peak overlap can occur in complex molecules.
¹³C NMR Number of unique carbon atoms and their chemical environment.Complements ¹H NMR by providing a carbon skeleton map.Lower sensitivity than ¹H NMR, often requiring longer acquisition times.
Mass Spectrometry Molecular weight and elemental composition (high resolution MS). Fragmentation patterns provide structural clues.High sensitivity, requires a very small sample amount. Isotopic patterns for bromine are highly characteristic.Isomers may not be distinguishable by mass alone; fragmentation can be complex.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, and provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography Unambiguous 3D structure of the molecule in the solid state.The "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be challenging to grow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms.

Expected NMR Data for this compound

¹H NMR: The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of their positions relative to the bromo, cyano, and carboxylic acid groups.

¹³C NMR: The ¹³C NMR spectrum should display eight signals, corresponding to the eight unique carbon atoms in the molecule (six aromatic carbons, one nitrile carbon, and one carboxylic carbon). The chemical shifts will be influenced by the electron-withdrawing effects of the substituents.

Table 2: ¹H NMR Data for 4-Bromobenzoic Acid and 4-Cyanobenzoic Acid (for comparison)
CompoundSolventChemical Shift (ppm) and Multiplicity
4-Bromobenzoic Acid[2][3]DMSO-d₆13.16 (s, 1H, -COOH), 7.86 (d, 2H, Ar-H), 7.69 (d, 2H, Ar-H)
4-Cyanobenzoic Acid[4]-8.25 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H)
Table 3: ¹³C NMR Data for 4-Bromobenzoic Acid and 4-Cyanobenzoic Acid (for comparison)
CompoundSolventChemical Shift (ppm)
4-Bromobenzoic Acid[5]-167.1, 132.1, 131.6, 130.4, 127.3
4-Cyanobenzoic Acid[6]-166.0, 138.1, 132.5, 130.1, 118.2, 116.5
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Standard acquisition parameters are typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C Spectrum transfer->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phasing Phasing & Baseline Correction ft->phasing integration Integration (¹H) phasing->integration interpretation Interpret Shifts, Couplings phasing->interpretation integration->interpretation

Diagram 1: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.

Expected Mass Spectrum of this compound

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental formula.

Table 4: Predicted m/z Values for Adducts of this compound[7]
AdductPredicted m/z
[M+H]⁺225.94982
[M+Na]⁺247.93176
[M-H]⁻223.93526
[M]⁺224.94199

Note: These are predicted values and may vary slightly from experimental results.

Common fragmentation pathways for benzoic acids involve the loss of H₂O, CO, and the carboxylic acid group.[7][8] The presence of the cyano and bromo groups will also influence the fragmentation pattern.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Analysis: Identify the molecular ion peak and its isotopic pattern. If fragmentation data is acquired (MS/MS), analyze the fragment ions to deduce structural features.

MS_Method_Comparison cluster_ionization Ionization Methods cluster_analyzer Mass Analyzers parent Mass Spectrometry Techniques ESI Electrospray Ionization (ESI) (Soft Ionization) parent->ESI suitable for polar molecules EI Electron Ionization (EI) (Hard Ionization) parent->EI for volatile compounds Q Quadrupole ESI->Q TOF Time-of-Flight (TOF) ESI->TOF EI->Q EI->TOF FTICR FT-ICR TOF->FTICR for high resolution

Diagram 2: Comparison of common mass spectrometry ionization and analyzer techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Expected FTIR Spectrum of this compound

The FTIR spectrum of this compound will show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the C=O stretch of the carboxylic acid, the C≡N stretch of the nitrile group, and various C-H and C-C stretching and bending vibrations of the aromatic ring. The C-Br stretch will appear in the fingerprint region.

Table 5: Characteristic FTIR Absorption Frequencies for 4-Cyanobenzoic Acid (for comparison)[10]
Functional GroupWavenumber (cm⁻¹)
C≡N Stretch2240
C=O Stretch1710
C-O Stretch1334
Aromatic C-H Stretch3100, 3060
Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, the most common methods are preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Derivatives of this compound

The analytical techniques described above are equally applicable to the structural confirmation of derivatives of this compound, such as esters and amides.

  • Methyl 4-bromo-2-cyanobenzoate: In the ¹H NMR, a singlet corresponding to the methyl ester protons (-OCH₃) would be expected around 3.9 ppm. The carboxylic acid proton signal would be absent. In the FTIR spectrum, the characteristic C=O stretch of the ester would be observed, typically at a slightly higher wavenumber than the carboxylic acid.[9]

  • 4-Bromo-2-cyanobenzamide: The ¹H NMR would show two broad singlets for the -NH₂ protons, and the carboxylic acid proton signal would be absent. The ¹³C NMR would show a signal for the amide carbonyl carbon. The FTIR spectrum would display N-H stretching bands and a characteristic amide C=O stretching band.[10]

Conclusion

Confirming the structure of this compound and its derivatives requires a multi-technique approach. NMR spectroscopy provides the most detailed structural information regarding the molecular framework. Mass spectrometry is invaluable for determining the molecular weight and elemental composition, with the bromine isotopic pattern serving as a key diagnostic feature. FTIR spectroscopy offers a rapid method for confirming the presence of key functional groups. For unambiguous proof of structure in the solid state, single-crystal X-ray crystallography is the ultimate method. By comparing the experimental data obtained from these techniques with expected values and data from related compounds, researchers can confidently confirm the structure of their synthesized molecules.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-cyanobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4-Bromo-2-cyanobenzoic acid, ensuring the safety of personnel and environmental compliance.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard and Disposal Summary

The following table summarizes the key hazards associated with this compound and the recommended disposal actions. This information is derived from safety data sheets (SDS) and should be consulted before handling or disposing of the chemical.[1][2][3][4][5]

Hazard ClassificationDescriptionDisposal Recommendation
Acute Toxicity Harmful if swallowed.Dispose of as hazardous waste. Do not ingest. If swallowed, seek immediate medical attention.
Skin Irritation Causes skin irritation.[1]Wear appropriate protective gloves and clothing. In case of contact, wash skin with plenty of soap and water. Dispose of contaminated clothing as hazardous waste.[2]
Eye Irritation Causes serious eye irritation.[1]Wear safety glasses or goggles.[2] In case of eye contact, rinse cautiously with water for several minutes.[1][5]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.[2][6]
Environmental Hazards Should not be released into the environment.[1][4]Prevent entry into drains and waterways.[2] All waste material must be disposed of at an approved hazardous waste facility.[1][3][4][5]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is a general guideline and must be adapted to comply with all applicable local, regional, and national regulations.[1][2][6]

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the waste, ensure you are wearing the appropriate PPE, including:

    • Nitrile gloves (or other chemically resistant gloves)

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound, including unused reagent and contaminated materials (e.g., weigh boats, filter paper), in a designated, clearly labeled, and sealed hazardous waste container.

    • Avoid generating dust during collection.[2][6]

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste.

    • Collect the solution in a compatible, sealed, and clearly labeled hazardous waste container.

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the chemical should be placed in the solid hazardous waste container.

    • Reusable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) three times. The rinsate must be collected as hazardous liquid waste.

3. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and local regulations.

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

  • All disposal must be carried out at an approved waste disposal plant.[1][3][4][5]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_start cluster_assessment Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_contaminated Contaminated Materials cluster_final Final Disposal Steps start Start: 4-Bromo-2-cyanobenzoic Acid for Disposal assess_form Is the waste solid, liquid, or contaminated material? start->assess_form collect_solid Collect in a labeled, sealed solid hazardous waste container. assess_form->collect_solid Solid collect_liquid Collect in a labeled, sealed liquid hazardous waste container. assess_form->collect_liquid Liquid decontaminate Decontaminate reusable items? (Collect rinsate as liquid waste) assess_form->decontaminate Contaminated Material storage Store waste in designated accumulation area. collect_solid->storage collect_liquid->storage decontaminate->collect_liquid Yes (Reusable) dispose_disposable Dispose of disposables in solid hazardous waste container. decontaminate->dispose_disposable No (Disposable) dispose_disposable->collect_solid contact_ehs Contact EHS or licensed waste disposal contractor. storage->contact_ehs end Disposal at an approved waste disposal plant. contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-2-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-Bromo-2-cyanobenzoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling of this chemical from receipt to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid organic compound that, based on data from structurally similar chemicals, should be handled as a hazardous substance. It is expected to cause skin, eye, and respiratory irritation, and may be harmful if swallowed or inhaled.[1][2][3][4] Corrosive solids and their dust can react with moisture on the skin or in the respiratory tract, leading to exposure.[5] Therefore, appropriate personal protective equipment is mandatory to prevent contact and inhalation.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shieldProvides maximum protection from splashes and airborne particles.[6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Protects skin from direct contact. Gloves should be inspected before use and changed immediately if contaminated.[7]
Body Protection Chemical-resistant lab coat or apronProtects against splashes and spills.[6][7]
Respiratory Protection NIOSH/MSHA approved respirator with appropriate cartridgesNecessary when working outside of a fume hood or when dust generation is likely.[3][7]
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][8]

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5] Prepare all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.[9] Use a spatula for transfers and avoid creating dust clouds.

  • Dissolving: When dissolving the solid, slowly add it to the solvent to prevent splashing. Be aware that dissolving some corrosive solids in water can generate heat.[9]

  • Reactions: If the compound is used in a reaction, ensure the setup is secure and any potential for aerosol generation is minimized.

  • Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination, starting with gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[10][11][12]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11] Do not use abbreviations.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must also be disposed of in the halogenated organic waste container.

  • Waste Pickup: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[1][11]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Operation prep2 Assemble Required PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh and Transfer Chemical handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.